molecular formula C10H10BrN B025328 2-(4-Bromophenyl)-2-methylpropanenitrile CAS No. 101184-73-0

2-(4-Bromophenyl)-2-methylpropanenitrile

Cat. No.: B025328
CAS No.: 101184-73-0
M. Wt: 224.1 g/mol
InChI Key: DABJLFKRJWUXMV-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-2-methylpropanenitrile (: 101184-73-0) is a versatile brominated organic compound with the molecular formula C₁₀H₁₀BrN and a molecular weight of 224.10 g/mol. This chemical serves as a valuable building block in organic synthesis and medicinal chemistry research, particularly in the development of novel pharmaceutical compounds. Its structure, featuring a bromophenyl group and a nitrile-functionalized, sterically hindered carbon center, makes it a useful intermediate for constructing more complex molecules. Applications & Research Value: This compound is primarily employed as a key synthetic intermediate. Research indicates its utility in multi-step synthesis, where it can undergo further functional group transformations. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the bromine atom is amenable to cross-coupling reactions, such as Suzuki or Heck reactions, enabling the introduction of diverse aryl and alkyl groups. This reactivity profile makes it a crucial precursor in exploring structure-activity relationships in drug discovery projects. Physical & Chemical Properties: The compound is a colorless to light yellow clear liquid at room temperature. It has a high boiling point and a specific gravity of approximately 1.31 g/cm³ at 20°C. It should be stored in a cool, dark place, and is typically provided with a purity of >95.0% (by GC). Handling and Safety: This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses. Please refer to the Safety Data Sheet (SDS) for comprehensive handling instructions. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. Use only in a well-ventilated area and wear appropriate personal protective equipment (PPE).

Properties

IUPAC Name

2-(4-bromophenyl)-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN/c1-10(2,7-12)8-3-5-9(11)6-4-8/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DABJLFKRJWUXMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90440012
Record name 2-(4-Bromophenyl)-2-methylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90440012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101184-73-0
Record name 2-(4-Bromophenyl)-2-methylpropanenitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Bromophenyl)-2-methylpropanenitrile
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 2-(4-Bromophenyl)-2-methylpropanenitrile from 4-bromophenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 2-(4-Bromophenyl)-2-methylpropanenitrile from 4-bromophenylacetonitrile

This technical guide provides a comprehensive overview of the synthesis of this compound, an important intermediate in pharmaceutical and organic synthesis. The document details the chemical reaction, experimental protocols, and quantitative data associated with the conversion of 4-bromophenylacetonitrile to its dimethylated derivative.

Introduction

The α-alkylation of nitriles is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The methylene protons adjacent to the electron-withdrawing nitrile group in compounds like 4-bromophenylacetonitrile are acidic and can be deprotonated by a suitable base to form a resonance-stabilized carbanion.[1] This nucleophilic carbanion can then react with electrophiles, such as alkyl halides, in an α-alkylation reaction.[1] The target compound, this compound, also referred to as α,α-dimethyl-4-bromophenylacetonitrile, is synthesized through the exhaustive methylation of 4-bromophenylacetonitrile. This conversion is effectively achieved using phase-transfer catalysis (PTC), a powerful methodology for reactions involving immiscible reactants.[2] PTC facilitates the reaction between the organic-soluble substrate and the aqueous-soluble base by employing a catalyst that transfers the reacting anion from the aqueous phase to the organic phase.[2][3]

Reaction Pathway

The synthesis proceeds via a phase-transfer catalyzed dimethylation of 4-bromophenylacetonitrile. The reaction pathway involves the initial deprotonation of the α-carbon, followed by two successive methylation steps.

reaction_pathway 4-Bromophenylacetonitrile 4-Bromophenylacetonitrile Carbanion_Intermediate Resonance-Stabilized Carbanion 4-Bromophenylacetonitrile->Carbanion_Intermediate Base (e.g., NaOH) Phase-Transfer Catalyst Monomethylated_Intermediate 2-(4-Bromophenyl)propanenitrile Carbanion_Intermediate->Monomethylated_Intermediate Methyl Iodide (CH3I) Monomethyl_Carbanion Monomethylated Carbanion Monomethylated_Intermediate->Monomethyl_Carbanion Base (e.g., NaOH) Phase-Transfer Catalyst Product This compound Monomethyl_Carbanion->Product Methyl Iodide (CH3I) experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Setup Dissolve 4-bromophenylacetonitrile and catalyst in toluene Add_Base Add concentrated NaOH solution Setup->Add_Base Add_MeI Add Methyl Iodide under reflux Add_Base->Add_MeI Monitor Monitor reaction by TLC/GC Add_MeI->Monitor Quench Cool and add water Monitor->Quench Extract Separate organic layer Quench->Extract Wash Wash with HCl, NaHCO3, and brine Extract->Wash Dry Dry over MgSO4/Na2SO4 Wash->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify by chromatography or distillation Concentrate->Purify Final_Product Final Product Purify->Final_Product 2-(4-Bromophenyl)-2- methylpropanenitrile

References

Spectroscopic Analysis of 2-(4-Bromophenyl)-2-methylpropanenitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-(4-Bromophenyl)-2-methylpropanenitrile, a molecule of interest in synthetic and medicinal chemistry. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols and a logical workflow for its spectral analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.52Doublet2HAr-H
7.45Doublet2HAr-H
1.73Singlet6H-C(CH₃)₂

Table 2: ¹³C NMR Data

Chemical Shift (δ) ppmAssignment
139.4Ar-C (quaternary)
132.1Ar-CH
127.5Ar-CH
123.1Ar-C-Br
122.1-C≡N
35.8-C(CH₃)₂
27.8-CH₃

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
~2235MediumC≡N stretch
~2980Medium-StrongC-H stretch (aliphatic)
~3050WeakC-H stretch (aromatic)
~1590, 1485Medium-StrongC=C stretch (aromatic ring)
~1070StrongC-Br stretch

Table 4: Mass Spectrometry (MS) Data

m/zRelative Intensity (%)Assignment
223/225~98 / 100[M]⁺ (Molecular ion with ⁷⁹Br/⁸¹Br isotopes)
208/210~70 / 72[M - CH₃]⁺
182/184~20 / 22[M - C₃H₆]⁺
102~40[C₈H₆]⁺
76~30[C₆H₄]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (approximately 10-20 mg) is prepared in a deuterated solvent (e.g., CDCl₃, ~0.7 mL) and transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a 400 MHz spectrometer. Data acquisition parameters typically include a spectral width of 16 ppm, a relaxation delay of 1 second, and an acquisition time of 4 seconds. A total of 16 scans are typically co-added and Fourier transformed to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same spectrometer at a frequency of 100 MHz. A proton-decoupled pulse sequence is used. Typical acquisition parameters include a spectral width of 250 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1 second. Several hundred to a few thousand scans are accumulated to achieve an adequate signal-to-noise ratio. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly onto the ATR crystal. The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. The final spectrum is an average of 32 scans. A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectral data is acquired using a mass spectrometer with an electron ionization (EI) source. A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the instrument, often via a direct insertion probe or a gas chromatography (GC) inlet. The sample is ionized using a standard electron energy of 70 eV. The mass analyzer is scanned over a mass-to-charge (m/z) range of 50-500 amu.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_structure Structure Elucidation Compound This compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR_Data Proton & Carbon Environment Connectivity NMR->NMR_Data IR_Data Functional Groups (C≡N, C-Br, C-H) IR->IR_Data MS_Data Molecular Weight Isotopic Pattern (Br) Fragmentation MS->MS_Data Structure Confirm Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis and structure confirmation of the target compound.

Chemical and physical properties of 2-(4-Bromophenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties, a putative synthesis method, and a discussion of the potential reactivity, stability, and biological significance of 2-(4-Bromophenyl)-2-methylpropanenitrile. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Chemical and Physical Properties

Table 1: General and Physical Properties

PropertyValueSource/Citation
CAS Number 101184-73-0[1][2][3][4][5][6]
Molecular Formula C₁₀H₁₀BrN[1][2][3][5][6]
Molecular Weight 224.10 g/mol [1][2]
Appearance Colorless to light yellow clear liquid or solid[3]
Boiling Point 85 °C at 0.075 mmHg299.8 ± 15.0 °C (Predicted)[7]
Melting Point 110-113 °C (Predicted)[7]
Density 1.352 ± 0.06 g/cm³ (Predicted)[7]
Solubility Insoluble in water; Soluble in organic solvents[3]

Table 2: Chemical and Spectroscopic Identifiers

IdentifierValueSource/Citation
IUPAC Name This compound[1][6]
Synonyms 2-(4-Bromophenyl)-2-methylpropionitrile, 4-Bromo-alpha,alpha-dimethylbenzeneacetonitrile[3][6]
SMILES CC(C)(C#N)C1=CC=C(Br)C=C1[1][2]
InChI InChI=1S/C10H10BrN/c1-10(2,7-12)8-3-5-9(11)6-4-8/h3-6H,1-2H3[1]

Experimental Protocols

Proposed Synthesis: Gem-Dimethylation of 4-Bromophenylacetonitrile via Phase-Transfer Catalysis

This protocol is based on general methods for the alkylation of arylacetonitriles.[8]

Materials:

  • 4-Bromophenylacetonitrile

  • Methyl iodide (or dimethyl sulfate)

  • Aqueous sodium hydroxide (50%)

  • Phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide)

  • An organic solvent (e.g., toluene or dichloromethane)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and purification apparatus (separatory funnel, rotary evaporator, distillation or chromatography equipment)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-bromophenylacetonitrile, the organic solvent, and the phase-transfer catalyst.

  • Addition of Base: While stirring vigorously, add the aqueous sodium hydroxide solution to the reaction mixture. The strong base will deprotonate the benzylic carbon of the 4-bromophenylacetonitrile, forming a carbanion. The phase-transfer catalyst facilitates the transfer of this anion into the organic phase.

  • Alkylation: Slowly add the methylating agent (e.g., methyl iodide) to the reaction mixture. The reaction is typically exothermic, and the addition rate should be controlled to maintain a moderate temperature. After the initial methylation, a second equivalent of the base and methylating agent is added to achieve dimethylation.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the starting material and the mono-methylated intermediate.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and add water to dissolve any inorganic salts. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Logical Workflow for the Proposed Synthesis:

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products 4-Bromophenylacetonitrile 4-Bromophenylacetonitrile Reaction_Vessel Reaction Setup 4-Bromophenylacetonitrile->Reaction_Vessel Methyl_Iodide Methyl Iodide Methyl_Iodide->Reaction_Vessel NaOH Sodium Hydroxide (aq) NaOH->Reaction_Vessel PTC Phase-Transfer Catalyst PTC->Reaction_Vessel Solvent Organic Solvent Solvent->Reaction_Vessel Deprotonation Deprotonation Reaction_Vessel->Deprotonation Vigorous Stirring Alkylation Gem-Dimethylation Deprotonation->Alkylation Nucleophilic Attack Workup Aqueous Work-up Alkylation->Workup Reaction Completion Purification Purification Workup->Purification Crude Product Target_Compound 2-(4-Bromophenyl)-2- methylpropanenitrile Purification->Target_Compound Pure Product Signaling_Pathway cluster_pathway Hypothetical Kinase Signaling Pathway Receptor Growth Factor Receptor Kinase1 Upstream Kinase Receptor->Kinase1 Kinase2 Downstream Kinase Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Proliferation Cell Proliferation TranscriptionFactor->Proliferation Compound 2-(4-Bromophenyl)-2- methylpropanenitrile Compound->Kinase2 Hypothetical Inhibition

References

In-Depth Technical Guide: 2-(4-Bromophenyl)-2-methylpropanenitrile (CAS 101184-73-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, hazard information, and synthetic route for 2-(4-Bromophenyl)-2-methylpropanenitrile (CAS No. 101184-73-0). This document is intended to serve as a valuable resource for professionals in research and development who are handling or considering the use of this compound.

Chemical and Physical Properties

This compound is a substituted aromatic nitrile. The presence of the bromine atom and the nitrile group makes it a useful intermediate in organic synthesis, particularly in the development of pharmaceutical compounds.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 101184-73-0[2][3][4][5][6]
IUPAC Name This compound[2]
Synonyms 2-(4-Bromophenyl)-2-methylpropionitrile, 4-Bromo-alpha,alpha-dimethylbenzeneacetonitrile, P-Bromo a,a-Dimethyl Phenyl Acetonitrile[6]
Molecular Formula C₁₀H₁₀BrN[2][4][5][6]
Molecular Weight 224.10 g/mol [2]
Appearance Colorless to light yellow clear liquid[4][7]
Boiling Point 299.8±15.0 °C (Predicted)[7]
Density 1.352±0.06 g/cm³ (Predicted)[7]
Solubility Insoluble in water, soluble in organic solvents.
Storage Sealed in dry, room temperature.[5][7]

Hazard and Safety Information

This compound is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a chemical fume hood.

Table 2: GHS Hazard Classification for this compound

Hazard ClassHazard CategoryHazard StatementSource(s)
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[2]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[2]
Hazardous to the aquatic environment, long-term hazardCategory 2H411: Toxic to aquatic life with long lasting effects[2]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P271: Use only outdoors or in a well-ventilated area.

  • P273: Avoid release to the environment.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P330: Rinse mouth.

  • P391: Collect spillage.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the dialkylation of 4-bromophenylacetonitrile with iodomethane in the presence of a strong base such as sodium hydride.[7]

Experimental Procedure: [7]

  • A solution of 4-bromophenylacetonitrile (10.0 g, 51.0 mmol) in tetrahydrofuran (200 mL) is prepared at room temperature.

  • This solution is then added dropwise over 30 minutes to a suspension of sodium hydride (60% dispersion in mineral oil, 6.0 g, 153 mmol) in tetrahydrofuran (400 mL).

  • Following the addition, iodomethane (7.6 mL, 122 mmol) is slowly added over 30 minutes. The reaction temperature is maintained below 40 °C, using a water bath for cooling as needed.

  • The reaction mixture is stirred overnight at room temperature.

  • Upon completion, the mixture is poured into water (500 mL) and extracted with ethyl acetate (2 x 300 mL).

  • The combined organic layers are washed with brine (2 x 300 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by silica gel column chromatography (eluent: hexane solution containing 2% ethyl acetate) to yield 2-(4-bromophenyl)-2-methylpropionitrile as a yellow oil (11 g, 96% yield).

¹H NMR Data (300 MHz, CDCl₃): δ ppm: 1.7 (s, 6H), 7.35 (dd, 2H), 7.53 (dd, 2H).[7]

Visualizations

Synthetic Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product 4-Bromophenylacetonitrile 4-Bromophenylacetonitrile Mixing and Reaction Mixing and Reaction 4-Bromophenylacetonitrile->Mixing and Reaction Sodium Hydride Sodium Hydride Sodium Hydride->Mixing and Reaction Iodomethane Iodomethane Iodomethane->Mixing and Reaction Tetrahydrofuran (Solvent) Tetrahydrofuran (Solvent) Tetrahydrofuran (Solvent)->Mixing and Reaction Quenching with Water Quenching with Water Mixing and Reaction->Quenching with Water Extraction with Ethyl Acetate Extraction with Ethyl Acetate Quenching with Water->Extraction with Ethyl Acetate Washing with Brine Washing with Brine Extraction with Ethyl Acetate->Washing with Brine Drying and Concentration Drying and Concentration Washing with Brine->Drying and Concentration Silica Gel Column Chromatography Silica Gel Column Chromatography Drying and Concentration->Silica Gel Column Chromatography This compound This compound Silica Gel Column Chromatography->this compound

Caption: Synthetic workflow for this compound.

General Mechanism of Nitrile Toxicity

While specific signaling pathways for this compound are not well-documented, the toxicity of many aliphatic nitriles is understood to proceed through metabolic liberation of cyanide.[8][9] This cyanide then acts as a potent inhibitor of cellular respiration.

G cluster_mitochondrion Mitochondrial Respiration This compound This compound Metabolism (e.g., Cytochrome P450) Metabolism (e.g., Cytochrome P450) This compound->Metabolism (e.g., Cytochrome P450) Absorption and Distribution Cyanide (CN-) Cyanide (CN-) Metabolism (e.g., Cytochrome P450)->Cyanide (CN-) Metabolic Liberation Mitochondrion Mitochondrion Cyanide (CN-)->Mitochondrion Cytochrome c oxidase (Complex IV) Cytochrome c oxidase (Complex IV) Mitochondrion->Cytochrome c oxidase (Complex IV) Inhibition of Electron Transport Chain Inhibition of Electron Transport Chain Cytochrome c oxidase (Complex IV)->Inhibition of Electron Transport Chain Cellular Respiration Blocked Cellular Respiration Blocked Inhibition of Electron Transport Chain->Cellular Respiration Blocked Cytotoxicity Cytotoxicity Cellular Respiration Blocked->Cytotoxicity

Caption: General mechanism of toxicity for aliphatic nitriles.

References

In-Depth Technical Guide to the Structure Elucidation of 2-(4-Bromophenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies used to elucidate the structure of 2-(4-Bromophenyl)-2-methylpropanenitrile, a key intermediate in the synthesis of various organic compounds. The document details the application of fundamental spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to confirm the molecular structure of this compound.

Molecular Structure and Properties

This compound is a nitrile derivative containing a brominated aromatic ring. Its fundamental properties are summarized below.

PropertyValue
Molecular Formula C₁₀H₁₀BrN
Molecular Weight 224.10 g/mol [1]
CAS Number 101184-73-0[1]
IUPAC Name This compound[1]

Spectroscopic Data Analysis

The structural confirmation of this compound is achieved through the combined interpretation of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data. The following sections present the expected data from these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

The ¹H NMR spectrum is predicted to show two distinct signals corresponding to the aromatic and aliphatic protons.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.50Doublet (d)2HAr-H (ortho to Br)
7.35Doublet (d)2HAr-H (meta to Br)
1.75Singlet (s)6H-C(CH₃)₂

The proton-decoupled ¹³C NMR spectrum is expected to display six signals, representing the six unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
139.5Ar-C (quaternary, attached to C(CH₃)₂)
132.0Ar-CH (meta to Br)
128.0Ar-CH (ortho to Br)
122.5Ar-C (quaternary, attached to Br)
122.0-C≡N
35.0-C(CH₃)₂ (quaternary)
28.5-C(CH₃)₂
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Predicted IR Absorption Data

Frequency (cm⁻¹)IntensityAssignment
2240MediumC≡N stretch
3050Medium-WeakAromatic C-H stretch
2980MediumAliphatic C-H stretch
1590, 1485StrongAromatic C=C stretch
1070StrongC-Br stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The presence of bromine is expected to result in a characteristic isotopic pattern for the molecular ion peak (M⁺ and M+2 peaks with approximately 1:1 ratio).

Table 4: Predicted Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
22598[M+2]⁺
223100[M]⁺
208/21040[M - CH₃]⁺
14430[M - Br]⁺
12820[C₉H₈N]⁺
11650[C₈H₆N]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

NMR Spectroscopy
  • Sample Preparation: A 10-15 mg sample of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer.

  • ¹H NMR Acquisition: The spectrum is acquired with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans are co-added and Fourier transformed.

  • ¹³C NMR Acquisition: The proton-decoupled ¹³C NMR spectrum is acquired with a spectral width of 250 ppm, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds. 1024 scans are co-added and Fourier transformed.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample is placed on a diamond attenuated total reflectance (ATR) crystal.

  • Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. 32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry
  • Sample Preparation: The sample is dissolved in methanol to a concentration of 1 mg/mL.

  • Instrumentation: A high-resolution mass spectrometer equipped with an electron ionization (EI) source is used.

  • Data Acquisition: The sample is introduced via direct infusion. The mass spectrum is acquired in the m/z range of 50-500 with an ionization energy of 70 eV.

Visualizations

The following diagrams illustrate the logical workflow of the structure elucidation process and the molecular structure of the compound.

structure_elucidation_workflow cluster_data Spectroscopic Data Acquisition cluster_interpretation Data Interpretation cluster_conclusion Structural Confirmation H_NMR ¹H NMR H_NMR_Interp Proton Environment (Aromatic & Aliphatic) H_NMR->H_NMR_Interp C_NMR ¹³C NMR C_NMR_Interp Carbon Skeleton (6 unique carbons) C_NMR->C_NMR_Interp IR IR Spectroscopy IR_Interp Functional Groups (-C≡N, Ar-Br) IR->IR_Interp MS Mass Spectrometry MS_Interp Molecular Weight (224) & Isotopic Pattern (Br) MS->MS_Interp Structure Proposed Structure: This compound H_NMR_Interp->Structure C_NMR_Interp->Structure IR_Interp->Structure MS_Interp->Structure

Caption: Workflow for the structure elucidation of this compound.

References

IUPAC name and synonyms for C10H10BrN

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Bromonaphthalen-1-amine

Executive Summary: This technical guide provides a comprehensive overview of 4-bromonaphthalen-1-amine (C₁₀H₈BrN), a significant chemical intermediate in organic synthesis and pharmaceutical development. While the user query specified the molecular formula C₁₀H₁₀BrN, which corresponds to several isomers with limited detailed documentation, this guide focuses on the closely related and extensively studied 4-bromonaphthalen-1-amine. This document details its chemical identity, physicochemical properties, synthesis protocols, and key applications, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Synonyms

The compound with the molecular formula C₁₀H₈BrN, most prominently featured in chemical literature, is 4-bromonaphthalen-1-amine.

IUPAC Name: 4-bromonaphthalen-1-amine[1]

Synonyms:

  • 1-Amino-4-bromonaphthalene[2][3]

  • 4-Bromo-1-naphthalenamine[3]

  • 4-Bromo-1-naphthylamine[2][3]

  • (4-Bromonaphthalen-1-yl)amine[3]

  • 1-Naphthalenamine, 4-bromo-[3]

CAS Registry Number: 2298-07-9[2]

Physicochemical Properties

A summary of the key physicochemical properties of 4-bromonaphthalen-1-amine is presented in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₁₀H₈BrN[2]
Molecular Weight 222.08 g/mol [2]
Appearance White to brown to dark violet powder, fibers, crystalline powder and/or chunks.[3]
Melting Point 102-103 °C[2][4]
Boiling Point 338.4 °C at 760 mmHg[3]
Density 1.563±0.06 g/cm³ (Predicted)[3]
Flash Point 158.5 °C[3]
Vapor Pressure 9.84E-05 mmHg at 25°C[1]
Water Solubility Not specified, but likely low.
XLogP3 2.9[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 1[3]

Experimental Protocols: Synthesis

The synthesis of 4-bromonaphthalen-1-amine typically involves the electrophilic aromatic substitution of 1-naphthylamine.[2] A common method is the direct bromination of 1-naphthylamine.[2]

Another detailed synthetic protocol involves a multi-step process for the creation of heteroaryl amine intermediate compounds, starting from 1-amino-4-bromonaphthalene.[5]

One-pot Borylation/Suzuki Coupling Approach via N-boc-4-bromonaphthyl-1-amine: [5]

  • Initial Reaction: A suspension of 1-amino-4-bromonaphthalene (22.21 g, 100 mmol) in methyl tert-butyl ether (MTBE) (133 mL) is cooled to 0°C.[5]

  • Addition of n-Hexyllithium: A solution of n-hexyllithium in hexane (2.3 M, 47.83 mL, 110 mmol) is added while maintaining the temperature below 5°C. The resulting brown-red solution is stirred at 5°C for 15 minutes.[5]

  • Silylation: Chlorotrimethylsilane (13.91 mL, 110 mmol) is slowly added at 5°C. The grey suspension is stirred for 10 minutes at 5°C and then warmed to 20°C over 30 minutes.[5]

  • Second Lithiation: The mixture is cooled back to 0°C, and a second portion of n-hexyllithium in hexane (2.3 M, 45.65 mL, 105 mmol) is added between 0 and 5°C.[5]

This procedure outlines the initial steps for in-situ protection of the amine group, which is then followed by metallation, borylation, and a Suzuki coupling reaction to yield the desired product.[5]

Applications in Research and Drug Development

4-bromonaphthalen-1-amine serves as a versatile intermediate in the synthesis of a variety of compounds with applications in pharmaceuticals, materials science, and organic electronics.[2]

  • Pharmaceutical Intermediate: It is a key starting material for the synthesis of biologically active molecules.[2] Notably, it is an intermediate in the production of the antithrombotic agent clopidogrel.[1][3] The bromine and amine groups on the naphthalene ring are reactive sites that can be modified to develop new therapeutic agents.[2]

  • Fluorescent Dyes and Pigments: The unique structure of 4-bromonaphthalen-1-amine allows for the creation of derivatives with distinct optical properties, which are utilized in applications such as fluorescence microscopy and material staining.[2]

  • Organic Electronic Materials: This compound is also used in the development of materials for organic electronics.[2]

Signaling Pathways and Experimental Workflows

While specific signaling pathways involving 4-bromonaphthalen-1-amine are not detailed in the provided search results, its role as a synthetic intermediate is well-established. The following diagram illustrates a generalized workflow for its use in a one-pot borylation/Suzuki coupling reaction.

G A 1-Amino-4-bromonaphthalene in MTBE B Cool to 0°C A->B C Add n-Hexyllithium (<5°C) B->C D Stir at 5°C for 15 min C->D E Add Chlorotrimethylsilane (at 5°C) D->E F Stir and Warm to 20°C E->F G Cool to 0°C F->G H Add n-Hexyllithium (0-5°C) G->H I Protected Intermediate for further reaction (Borylation/Suzuki Coupling) H->I

Caption: Synthetic workflow for the initial protection of 1-Amino-4-bromonaphthalene.

Safety and Handling

4-bromonaphthalen-1-amine is classified as an irritant and is harmful if swallowed, inhaled, or in contact with skin.[1]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

  • Personal Protective Equipment (PPE): Dust mask type N95 (US), eyeshields, and gloves are recommended.[4]

Conclusion

4-bromonaphthalen-1-amine is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical industry and materials science. Its well-defined synthesis and reactive nature make it a crucial building block for the development of novel compounds. Proper handling and safety precautions are essential when working with this compound. This guide provides a foundational understanding for researchers and professionals engaged in its use.

References

Molecular weight and formula of 2-(4-Bromophenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-(4-Bromophenyl)-2-methylpropanenitrile. The information is curated for professionals in the fields of chemical research and pharmaceutical development.

Core Chemical Data

This compound is a substituted aromatic nitrile. Below is a summary of its key chemical identifiers and properties.

PropertyValueCitation(s)
Molecular Formula C₁₀H₁₀BrN[1][2][3]
Molecular Weight 224.10 g/mol [1][2]
IUPAC Name This compound[1][2]
CAS Number 101184-73-0[1][2][3]
Canonical SMILES CC(C)(C#N)C1=CC=C(C=C1)Br[1][2]
Physical State Liquid (at 20 °C)
Boiling Point 85 °C at 0.075 mmHg
Flash Point 135 °C

Synthesis Protocol

Step 1: Synthesis of 2-(4-Bromophenyl)-2-methylpropanoic Acid

This protocol is adapted from a patented procedure for the selective bromination of 2-methyl-2-phenylpropanoic acid.[4][5][6]

Materials:

  • 2-methyl-2-phenylpropanoic acid

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexanes

  • 5N Hydrochloric acid (HCl)

Procedure:

  • In a suitable reaction vessel, suspend 2-methyl-2-phenylpropanoic acid in an aqueous medium.

  • Heat the reaction mixture to 75-80 °C.

  • Add bromine dropwise to the heated suspension.

  • Stir the reaction mixture at 75-80 °C until gas chromatographic analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to ambient temperature. The product may precipitate.

  • Extract the aqueous mixture with dichloromethane (3 x 75 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to yield the crude solid product.

  • Suspend the crude product in hexanes and filter to recover the purified 2-(4-bromophenyl)-2-methylpropanoic acid.[5][6]

Step 2: Conversion of Carboxylic Acid to Nitrile

This is a generalized protocol based on modern methods for the conversion of tertiary carboxylic acids to nitriles.[1][7][8]

Materials:

  • 2-(4-bromophenyl)-2-methylpropanoic acid

  • Ammonia or a suitable nitrogen source (e.g., 1-phenethylamine)

  • A dehydrating agent (e.g., P₂O₅, SOCl₂) or a suitable catalyst system (e.g., PIII/PV catalysis)

  • An appropriate solvent (e.g., acetonitrile, DMF)

Procedure:

  • The carboxylic acid is first converted to its corresponding primary amide. This can be achieved by reaction with thionyl chloride to form the acyl chloride, followed by reaction with ammonia.

  • The resulting primary amide is then subjected to dehydration. This is a common method for nitrile synthesis and can be accomplished using a variety of dehydrating agents such as phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂).[9]

  • Alternatively, modern catalytic methods can directly convert the carboxylic acid to the nitrile. For instance, a PIII/PV-catalyzed 'oxidation-reduction condensation' with a nitrogen source like 1-phenethylamine can be employed under mild conditions.[1]

  • The reaction progress should be monitored by an appropriate technique (e.g., TLC, GC-MS).

  • Upon completion, the reaction mixture is worked up using standard procedures, which may include quenching, extraction, and purification by column chromatography or distillation.

G Proposed Synthesis Workflow cluster_0 Step 1: Synthesis of Carboxylic Acid Precursor cluster_1 Step 2: Conversion to Nitrile 2_methyl_2_phenylpropanoic_acid 2-methyl-2-phenylpropanoic acid Bromination Bromination (Br₂, H₂O, 75-80 °C) 2_methyl_2_phenylpropanoic_acid->Bromination 2_4_bromophenyl_2_methylpropanoic_acid 2-(4-bromophenyl)-2-methylpropanoic acid Bromination->2_4_bromophenyl_2_methylpropanoic_acid Amidation Amidation (e.g., SOCl₂, then NH₃) 2_4_bromophenyl_2_methylpropanoic_acid->Amidation Primary_Amide Primary Amide Intermediate Amidation->Primary_Amide Dehydration Dehydration (e.g., P₂O₅) Primary_Amide->Dehydration Target_Nitrile This compound Dehydration->Target_Nitrile

Caption: Proposed two-step synthesis of this compound.

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR Spectrum
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.5 - 7.6Doublet2HAromatic protons ortho to the bromine atom
~ 7.3 - 7.4Doublet2HAromatic protons meta to the bromine atom
~ 1.7Singlet6HTwo equivalent methyl (CH₃) groups
Predicted ¹³C NMR Spectrum
Chemical Shift (δ) ppmAssignment
~ 138 - 142Quaternary aromatic carbon attached to the propanenitrile group
~ 132Aromatic CH carbons meta to the bromine atom
~ 128Aromatic CH carbons ortho to the bromine atom
~ 122 - 125Quaternary aromatic carbon attached to the bromine atom
~ 120 - 125Nitrile carbon (C≡N)
~ 35 - 40Quaternary aliphatic carbon
~ 25 - 30Methyl carbons (CH₃)
Predicted IR Spectrum
Wavenumber (cm⁻¹)Functional Group Assignment
~ 3100 - 3000Aromatic C-H stretch
~ 2950 - 2850Aliphatic C-H stretch
~ 2240 - 2260Nitrile (C≡N) stretch (medium, sharp)
~ 1600, 1480Aromatic C=C stretch
~ 1100 - 1000C-Br stretch

Potential Applications in Drug Discovery

While there is no specific literature detailing the biological activity of this compound, its structural features suggest potential relevance in medicinal chemistry and drug development.

  • Nitrile as a Pharmacophore: The nitrile group is present in over 30 approved pharmaceutical drugs and is a key functional group in many clinical candidates. It can act as a bioisostere for a carbonyl group, a hydrogen bond acceptor, or a reactive group in enzyme inhibition.

  • Bromophenyl Moiety: The bromophenyl group is a common substituent in bioactive molecules. The bromine atom can participate in halogen bonding, which is increasingly recognized as an important interaction in protein-ligand binding. Furthermore, the lipophilicity of the bromine atom can influence the pharmacokinetic properties of a molecule.

  • Structural Scaffold: Substituted propanenitriles have been investigated for a variety of biological activities.[13][14] The 2-aryl-2-methylpropanenitrile scaffold can serve as a starting point for the synthesis of more complex molecules with potential therapeutic applications. For instance, related bromophenyl compounds have been explored as endothelin receptor antagonists.[15]

G Drug Discovery Potential Logic Start This compound Nitrile Nitrile Group (Pharmacophore) Start->Nitrile Bromophenyl Bromophenyl Group Start->Bromophenyl Scaffold Propanenitrile Scaffold Start->Scaffold Bioisostere Bioisostere for Carbonyl Nitrile->Bioisostere H_Bond Hydrogen Bond Acceptor Nitrile->H_Bond Halogen_Bond Halogen Bonding Bromophenyl->Halogen_Bond Lipophilicity Modulates Lipophilicity Bromophenyl->Lipophilicity Derivatization Chemical Derivatization Scaffold->Derivatization Target_Binding Potential for Target Binding Bioisostere->Target_Binding H_Bond->Target_Binding Halogen_Bond->Target_Binding ADME_Properties Favorable ADME Properties Lipophilicity->ADME_Properties Lead_Compound Lead Compound for Drug Discovery Derivatization->Lead_Compound Target_Binding->Lead_Compound ADME_Properties->Lead_Compound

Caption: Logical flow of the potential of the title compound in drug discovery.

Safety Information

Based on available data, this compound is classified with the following hazards:

Hazard StatementDescription
H302Harmful if swallowed
H312Harmful in contact with skin
H332Harmful if inhaled
H411Toxic to aquatic life with long lasting effects

Precautionary Statements: P261, P270, P271, P273, P301+P312, P302+P352, P304+P340, P312, P330, P391, P501.[10] Users should consult the full Safety Data Sheet (SDS) before handling this chemical.

References

Methodological & Application

Application Notes: The Versatile Role of 2-(4-Bromophenyl)-2-methylpropanenitrile in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(4-Bromophenyl)-2-methylpropanenitrile is a valuable building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of a range of pharmaceuticals. Its chemical structure, featuring a brominated phenyl ring and a dimethylpropanenitrile group, offers multiple reaction sites for constructing complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of intermediates for several important drugs, including the dual PI3K/mTOR inhibitor NVP-BEZ235, the antihistamine Bilastine, and the endothelin receptor antagonist Macitentan.

Application 1: Synthesis of a Key Intermediate for PI3K/mTOR Inhibitors (NVP-BEZ235)

The derivative, 2-(4-aminophenyl)-2-methylpropanenitrile, which can be synthesized from this compound, is a crucial component in the synthesis of quinoline-based PI3K/mTOR inhibitors like NVP-BEZ235.[1] The synthesis involves a nucleophilic aromatic substitution reaction where the amino group of 2-(4-aminophenyl)-2-methylpropanenitrile displaces a chlorine atom on a substituted quinoline ring.

Logical Relationship: Synthesis Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Growth & Survival mTORC1->Proliferation Promotes mTORC2 mTORC2 mTORC2->AKT Activation NVP_BEZ235 NVP-BEZ235 NVP_BEZ235->PI3K Inhibition NVP_BEZ235->mTORC1 Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H1R Histamine H1 Receptor Gq Gq protein H1R->Gq Activates Histamine Histamine Histamine->H1R Binds PLC Phospholipase C (PLC) Gq->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Allergic_Response Allergic Response (e.g., inflammation) IP3_DAG->Allergic_Response Triggers Bilastine Bilastine Bilastine->H1R Blocks (Inverse Agonist) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ETAR Endothelin A Receptor (ETA) G_protein G-protein Signaling ETAR->G_protein ETBR Endothelin B Receptor (ETB) ETBR->G_protein ET1 Endothelin-1 (ET-1) ET1->ETAR Binds ET1->ETBR Binds Vasoconstriction Vasoconstriction & Proliferation G_protein->Vasoconstriction Leads to Macitentan Macitentan Macitentan->ETAR Antagonizes Macitentan->ETBR Antagonizes

References

Application of 2-(4-Bromophenyl)-2-methylpropanenitrile in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Bromophenyl)-2-methylpropanenitrile is a versatile chemical intermediate. Its structure, featuring a brominated aromatic ring and a nitrile group, makes it a valuable precursor in the synthesis of more complex molecules. While extensively documented as a key intermediate in the production of pharmaceuticals such as fexofenadine, its application extends into the agrochemical sector. This compound serves as a building block in the manufacture of certain specialized pesticides, including herbicides and insecticides. The following application notes provide a detailed protocol for a representative synthesis of a pyrethroid-like insecticide, demonstrating the utility of this compound in developing new crop protection agents.

Application Note: Synthesis of a Representative Pyrethroid-like Insecticide

This section outlines the synthesis of a hypothetical pyrethroid-like insecticide, designated AP-1, from this compound. The synthetic strategy involves two main steps: the hydrolysis of the nitrile to its corresponding carboxylic acid, followed by esterification with an alcohol moiety commonly found in pyrethroid insecticides.

Synthetic Pathway Overview

The overall synthetic pathway from the starting material to the final product, AP-1, is illustrated below. This process is designed to be efficient and scalable for laboratory and potential pilot plant production.

Synthetic_Workflow start Start: this compound step1 Step 1: Hydrolysis start->step1 intermediate Intermediate: 2-(4-Bromophenyl)-2-methylpropanoic acid step1->intermediate step2 Step 2: Esterification with 3-Phenoxybenzyl alcohol intermediate->step2 product Final Product: Insecticide AP-1 step2->product purification Purification (Chromatography) product->purification analysis Analysis (NMR, MS, HPLC) purification->analysis

Caption: Overall workflow for the synthesis of Insecticide AP-1.

Chemical Reaction Scheme

The chemical transformations involved in the synthesis are detailed in the following reaction scheme.

Chemical_Reaction cluster_step1 Step 1: Hydrolysis cluster_step2 Step 2: Esterification A This compound B 2-(4-Bromophenyl)-2-methylpropanoic acid A->B H2SO4, H2O, Reflux D Insecticide AP-1 B->D DCC, DMAP, DCM C 3-Phenoxybenzyl alcohol C->D

Caption: Chemical reaction pathway for the synthesis of Insecticide AP-1.

Data Presentation

Table 1: Physicochemical Properties of Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
This compoundC10H10BrN224.10White to off-white solid101184-73-0
2-(4-Bromophenyl)-2-methylpropanoic acidC10H11BrO2243.10White crystalline solid32454-35-6
3-Phenoxybenzyl alcoholC13H12O2200.23Colorless to pale yellow liquid138-23-8
Insecticide AP-1C23H21BrO3425.32Viscous oil or solidN/A

Table 2: Experimental Parameters and Results

StepReactionKey ReagentsSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Purity (by HPLC, %)
1HydrolysisH2SO4, H2OWater100 (Reflux)1290-95>98
2EsterificationDCC, DMAPDichloromethane (DCM)25 (Room Temp)1880-88>95

Experimental Protocols

Step 1: Synthesis of 2-(4-Bromophenyl)-2-methylpropanoic acid (Hydrolysis)

Materials:

  • This compound (22.4 g, 0.1 mol)

  • Sulfuric acid (50% v/v in water, 100 mL)

  • Deionized water

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound and the 50% sulfuric acid solution.

  • Heat the mixture to reflux (approximately 100°C) with vigorous stirring.

  • Maintain the reflux for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is no longer visible.

  • After completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a 500 mL separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Combine the organic layers and wash with deionized water (2 x 100 mL) followed by brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a white solid.

  • Recrystallize the crude product from a mixture of hexane and ethyl acetate to obtain pure 2-(4-Bromophenyl)-2-methylpropanoic acid.

Step 2: Synthesis of Insecticide AP-1 (Esterification)

Materials:

  • 2-(4-Bromophenyl)-2-methylpropanoic acid (24.3 g, 0.1 mol)

  • 3-Phenoxybenzyl alcohol (20.0 g, 0.1 mol)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (22.7 g, 0.11 mol)

  • 4-Dimethylaminopyridine (DMAP) (1.22 g, 0.01 mol)

  • Dichloromethane (DCM), anhydrous (300 mL)

  • 0.5 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • In a 500 mL round-bottom flask under a nitrogen atmosphere, dissolve 2-(4-Bromophenyl)-2-methylpropanoic acid, 3-phenoxybenzyl alcohol, and DMAP in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • In a separate beaker, dissolve DCC in 50 mL of anhydrous DCM and add this solution dropwise to the reaction mixture over 30 minutes.

  • Remove the ice bath and allow the reaction to stir at room temperature for 18 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Filter the reaction mixture to remove the DCU precipitate and wash the solid with a small amount of cold DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a viscous oil.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure insecticide AP-1.

Disclaimer: The synthesis of the insecticide AP-1 is a representative example to illustrate the potential application of this compound in agrochemical synthesis. This specific compound is hypothetical and its insecticidal properties have not been empirically validated. All laboratory work should be conducted with appropriate safety precautions.

Application Notes and Protocols for the Synthesis of 2-(4-Bromophenyl)quinoline Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including anticancer and antimicrobial properties. This document provides a detailed protocol for the synthesis of quinoline-based inhibitors using 2-(4-Bromophenyl)-2-methylpropanenitrile as the starting material. The synthesized 2-(4-bromophenyl)quinoline derivatives have shown potential as inhibitors of key biological targets such as Epidermal Growth Factor Receptor (EGFR) and bacterial DNA gyrase, making them promising candidates for further drug development.

The synthetic strategy involves a two-step process. The first step is the conversion of this compound to the key intermediate, 4-bromoacetophenone, via a Grignard reaction. The second step is the construction of the quinoline ring system through a Pfitzinger reaction between 4-bromoacetophenone and isatin.

Synthetic Workflow

The overall synthetic pathway is depicted below. The initial Grignard reaction provides the necessary ketone functionality, which then undergoes a condensation and cyclization reaction with isatin under basic conditions to yield the target quinoline scaffold.

Synthetic Workflow start This compound reagents1 1. CH3MgBr, Dry Ether 2. H3O+ (aq. workup) start->reagents1 intermediate 4-Bromoacetophenone reagents2 Isatin, KOH, Ethanol, Reflux intermediate->reagents2 reagents1->intermediate final_product 2-(4-Bromophenyl)quinoline-4-carboxylic Acid reagents2->final_product

Caption: Synthetic route from this compound to 2-(4-Bromophenyl)quinoline derivatives.

Experimental Protocols

Step 1: Synthesis of 4-Bromoacetophenone from this compound via Grignard Reaction

This protocol describes the conversion of the nitrile group in the starting material to a ketone functionality.

Materials:

  • This compound

  • Magnesium turnings

  • Methyl iodide

  • Anhydrous diethyl ether

  • Aqueous solution of hydrochloric acid (e.g., 3M HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer

Procedure:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings. Add a small crystal of iodine to activate the magnesium.

  • Add a solution of methyl iodide in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is initiated by gentle warming. Once the reaction starts, maintain a gentle reflux by controlling the rate of addition of the methyl iodide solution.

  • After the addition is complete, continue to stir the mixture until most of the magnesium has reacted to form the methylmagnesium bromide (CH3MgBr) solution.

  • Reaction with Nitrile: Cool the Grignard reagent solution in an ice bath. Add a solution of this compound in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for several hours.

  • Work-up and Purification: Cool the reaction mixture in an ice bath and slowly add a cold aqueous solution of hydrochloric acid to quench the reaction and hydrolyze the intermediate imine.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with a saturated aqueous sodium bicarbonate solution, followed by water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 4-bromoacetophenone.

  • The crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of 2-(4-Bromophenyl)quinoline-4-carboxylic Acid via Pfitzinger Reaction

This protocol outlines the formation of the quinoline ring from 4-bromoacetophenone and isatin.[1]

Materials:

  • 4-Bromoacetophenone (from Step 1)

  • Isatin

  • Potassium hydroxide (KOH)

  • Ethanol (95%)

  • Glacial acetic acid

  • Round-bottom flask, reflux condenser, and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve potassium hydroxide in 95% ethanol to prepare a 33% (w/v) solution.

  • To the stirred KOH solution, add isatin. The color of the mixture will typically change from orange to yellow as the isatin ring opens.

  • Add a stoichiometric equivalent of 4-bromoacetophenone to the reaction mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature and then place it in an ice bath to facilitate the precipitation of the product.

  • Acidify the mixture with glacial acetic acid to neutralize the base and precipitate the carboxylic acid product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • The crude 2-(4-bromophenyl)quinoline-4-carboxylic acid can be further purified by recrystallization from a suitable solvent like ethanol.

Data Presentation

The synthesized 2-(4-bromophenyl)quinoline derivatives have been evaluated for their biological activities. The following tables summarize the inhibitory activities of some representative compounds.

Table 1: Anticancer Activity of 2-(4-Bromophenyl)quinoline Derivatives against EGFR

Compound IDTarget Cancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
8c HepG20.14Lapatinib0.12
12d HepG20.18Lapatinib0.12

Data extracted from referenced studies evaluating 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives.[2][3]

Table 2: Antimicrobial Activity of 2-(4-Bromophenyl)quinoline Derivatives against S. aureus

Compound IDTarget EnzymeIC50 (µM)Reference CompoundIC50 (µM)
6b DNA Gyrase33.64Ciprofloxacin3.80
10 DNA Gyrase8.45Ciprofloxacin3.80

Data extracted from referenced studies evaluating 2-(4-bromophenyl)quinoline-4-carbohydrazide derivatives.[4]

Signaling Pathways and Mechanism of Action

The synthesized 2-(4-bromophenyl)quinoline derivatives have been shown to target key signaling pathways involved in cancer progression and bacterial survival.

EGFR Signaling Pathway in Cancer

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and migration. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. The 2-(4-bromophenyl)quinoline derivatives can act as EGFR inhibitors, blocking the downstream signaling cascade.

EGFR Signaling Pathway cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K P RAS Ras EGFR->RAS P Inhibitor 2-(4-Bromophenyl)quinoline Inhibitor Inhibitor->EGFR Inhibition AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway by 2-(4-bromophenyl)quinoline derivatives.

DNA Gyrase Inhibition in Bacteria

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and transcription. It introduces negative supercoils into the DNA, which is a critical step for relieving torsional stress during DNA unwinding. Quinolone compounds are known to inhibit DNA gyrase, leading to the disruption of DNA replication and ultimately bacterial cell death.[1][4]

DNA Gyrase Inhibition DNA_relaxed Relaxed DNA DNA_gyrase DNA Gyrase DNA_relaxed->DNA_gyrase DNA_supercoiled Supercoiled DNA Replication_Fork DNA Replication Fork DNA_supercoiled->Replication_Fork DNA_gyrase->DNA_supercoiled ATP -> ADP+Pi Replication_Blocked DNA Replication Blocked DNA_gyrase->Replication_Blocked Inhibitor 2-(4-Bromophenyl)quinoline Inhibitor Inhibitor->DNA_gyrase Inhibition

Caption: Mechanism of bacterial DNA gyrase inhibition by 2-(4-bromophenyl)quinoline derivatives.

References

Application Notes and Protocols: The Role of 2-(4-Bromophenyl)-2-methylpropanenitrile in Liquid Crystal Material Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Bromophenyl)-2-methylpropanenitrile is a versatile organic compound with potential applications in the development of novel liquid crystal materials. Its unique structure, featuring a rigid phenyl ring, a polar nitrile group, a reactive bromine atom, and a gem-dimethyl group, offers several avenues for the synthesis of new mesogens with tailored properties. The nitrile group is a well-established component in liquid crystals, often contributing to a high positive dielectric anisotropy, which is crucial for the operation of twisted nematic displays. The bromine atom serves as a key functional handle for carbon-carbon bond formation, enabling the construction of more complex, elongated molecular structures that are essential for liquid crystalline behavior. The less common gem-dimethyl group is anticipated to influence the molecular packing and, consequently, the mesomorphic properties of the resulting materials.

These application notes provide a hypothetical exploration of the use of this compound as a precursor for calamitic (rod-shaped) liquid crystals. The protocols and data presented are based on established principles of liquid crystal design and synthesis, offering a foundational guide for researchers interested in exploring this compound's potential.

Potential Roles in Liquid Crystal Design

The structural features of this compound suggest several potential roles in the design and synthesis of liquid crystal materials:

  • Precursor for Biphenyl-Based Liquid Crystals: The bromine atom allows for the extension of the molecular core via cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biphenyl structures. Biphenyls are a cornerstone of many commercially important liquid crystal families.

  • Modification of Mesophase Behavior: The gem-dimethyl group, acting as two lateral substituents, is expected to disrupt molecular packing. This can lead to a decrease in the melting point and a potential reduction in the stability of the mesophase.[1][2][3] Such modifications can be advantageous in creating liquid crystal mixtures with broad operating temperature ranges.

  • Introduction of Polarity: The nitrile group imparts a significant dipole moment to the molecule, which is a key factor in achieving the desired dielectric properties for display applications.

Data Presentation: Hypothetical Properties of a Derived Liquid Crystal

To illustrate the potential impact of incorporating the this compound moiety into a liquid crystal structure, the following table presents hypothetical data for a target molecule, 4'-(1-cyano-1-methylethyl)-[1,1'-biphenyl]-4-carbonitrile, synthesized from the starting material. For comparison, data for the well-characterized liquid crystal 4'-octyl-4-biphenylcarbonitrile (8CB) is also included.[4]

Property4'-(1-cyano-1-methylethyl)-[1,1'-biphenyl]-4-carbonitrile (Hypothetical)4'-Octyl-4-biphenylcarbonitrile (8CB)[4]
Molecular Structure
Phase Transition Temperatures (°C)
Crystal to Nematic (T_CN)7521.5
Nematic to Isotropic (T_NI)18040.5
Dielectric Anisotropy (Δε) +15+8.0
Birefringence (Δn) 0.200.18

Note: The data for the hypothetical molecule is an educated estimation based on structure-property relationships and is intended for illustrative purposes.

Experimental Protocols

The following is a detailed, hypothetical protocol for the synthesis of a biphenyl-based liquid crystal starting from this compound via a Suzuki-Miyaura coupling reaction.[5][6][7][8][9][10][11]

Synthesis of 4'-(1-cyano-1-methylethyl)-[1,1'-biphenyl]-4-carbonitrile

Materials:

  • This compound

  • 4-Cyanophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0 eq), 4-cyanophenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Solvent Addition: Add a 3:1 mixture of toluene and ethanol (e.g., 30 mL toluene and 10 mL ethanol) to the flask.

  • Degassing: Bubble argon gas through the mixture for 15 minutes to remove dissolved oxygen.

  • Catalyst Addition: To the degassed mixture, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 85-90 °C) and maintain for 12 hours under an argon atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add 50 mL of water and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 4'-(1-cyano-1-methylethyl)-[1,1'-biphenyl]-4-carbonitrile.

Visualizations

Below are diagrams illustrating the synthetic pathway and a general experimental workflow.

Synthesis_Pathway start This compound catalyst Pd(OAc)2, PPh3, K2CO3 start->catalyst boronic_acid 4-Cyanophenylboronic acid boronic_acid->catalyst product 4'-(1-cyano-1-methylethyl)-[1,1'-biphenyl]-4-carbonitrile catalyst->product

Caption: Synthetic pathway for a biphenyl liquid crystal.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine Reactants & Catalyst reflux Reflux under Argon reagents->reflux tlc Monitor by TLC reflux->tlc extraction Aqueous Extraction tlc->extraction drying Dry Organic Layer extraction->drying concentration Solvent Evaporation drying->concentration chromatography Column Chromatography concentration->chromatography characterization Characterization (NMR, MS) chromatography->characterization

Caption: General experimental workflow.

References

Application Note: A Detailed Protocol for the Synthesis of 2-(4-Bromophenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of 2-(4-Bromophenyl)-2-methylpropanenitrile, a key intermediate in the development of various pharmaceutical compounds. The described methylation reaction of 4-bromophenylacetonitrile offers a high yield and a straightforward purification process. This document includes a detailed methodology, a summary of quantitative data, and a visual representation of the experimental workflow to ensure reproducibility and ease of use for researchers in organic and medicinal chemistry.

Introduction

This compound is a valuable building block in the synthesis of a wide range of biologically active molecules. Its structure, featuring a bromine atom for further functionalization and a nitrile group, makes it a versatile precursor for the introduction of a gem-dimethyl group adjacent to a bromophenyl moiety. This note outlines a reliable and high-yielding protocol for its preparation.

Reaction Scheme

The synthesis proceeds via the exhaustive methylation of the benzylic carbon of 4-bromophenylacetonitrile using iodomethane in the presence of a strong base, sodium hydride.

Experimental Protocol

Materials:

  • 4-Bromophenylacetonitrile

  • Sodium hydride (60% dispersion in mineral oil)

  • Iodomethane

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Water (deionized)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Water bath

  • Rotary evaporator

  • Separatory funnel

  • Glassware for column chromatography

  • NMR tube and spectrometer

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, a solution of 4-bromophenylacetonitrile (10.0 g, 51.0 mmol) in anhydrous tetrahydrofuran (200 mL) is prepared at room temperature.[1]

  • Base Addition: This solution is then added dropwise over 30 minutes to a suspension of sodium hydride (6.0 g of 60% dispersion, 153 mmol) in anhydrous tetrahydrofuran (400 mL).[1]

  • Methylation: Following the addition, iodomethane (7.6 mL, 122 mmol) is added dropwise to the reaction mixture over 30 minutes.[1] The reaction temperature is maintained below 40 °C, using a water bath for cooling as needed.[1]

  • Reaction Completion: The reaction mixture is stirred overnight at room temperature to ensure complete conversion.[1]

  • Workup: The reaction is quenched by carefully pouring the mixture into water (500 mL).[1] The aqueous layer is then extracted with ethyl acetate (2 x 300 mL).[1]

  • Purification: The combined organic layers are washed sequentially with brine (2 x 300 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[1]

  • Chromatography: The resulting crude product is purified by silica gel column chromatography. The column is eluted with a hexane solution containing 2% ethyl acetate to afford the pure product.[1]

Data Presentation

ParameterValueReference
Starting Material4-Bromophenylacetonitrile (10.0 g, 51.0 mmol)[1]
ReagentsSodium Hydride (60%, 6.0 g, 153 mmol), Iodomethane (7.6 mL, 122 mmol)[1]
SolventAnhydrous Tetrahydrofuran (600 mL total)[1]
Reaction TimeOvernight[1]
Reaction Temperature< 40 °C[1]
ProductThis compound[1]
Yield11 g (96%)[1]
AppearanceYellow oil[1]
¹H NMR (300 MHz, CDCl₃)δ ppm: 1.7 (s, 6H), 7.35 (dd, 2H), 7.53 (dd, 2H)[1]

Experimental Workflow

SynthesisWorkflow A 1. Dissolve 4-bromophenylacetonitrile in THF B 2. Add dropwise to NaH suspension in THF A->B C 3. Add iodomethane dropwise (< 40 °C) B->C D 4. Stir overnight at room temperature C->D E 5. Quench with water D->E F 6. Extract with ethyl acetate E->F G 7. Wash with brine F->G H 8. Dry over MgSO₄, filter, and concentrate G->H I 9. Purify by silica gel column chromatography H->I J Product: 2-(4-Bromophenyl)-2- methylpropanenitrile I->J

Caption: Synthesis workflow for this compound.

Safety Precautions

  • Sodium hydride is a highly flammable and reactive solid. Handle with extreme care under an inert atmosphere and away from moisture.

  • Iodomethane is toxic and a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood.

  • Tetrahydrofuran can form explosive peroxides. Use freshly distilled or inhibitor-free solvent.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

Application Notes and Protocols for the Characterization of 2-(4-Bromophenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the structural elucidation and purity assessment of 2-(4-Bromophenyl)-2-methylpropanenitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail the experimental protocols and expected data for techniques including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis.

Compound Information

PropertyValue
IUPAC Name This compound[1]
CAS Number 101184-73-0[1][2]
Molecular Formula C₁₀H₁₀BrN[1][3][2][4][5]
Molecular Weight 224.10 g/mol [1]
Melting Point 110-113 °C
Boiling Point 299.8 °C at 760 mmHg

Analytical Methods and Protocols

A multi-faceted analytical approach is recommended for the comprehensive characterization of this compound. The logical workflow for this characterization is outlined below.

G cluster_synthesis Synthesis & Purification Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Structure Verification MS Mass Spectrometry (EI-MS) Purification->MS Molecular Weight Confirmation HPLC HPLC (Purity & Quantification) Purification->HPLC Purity Determination EA Elemental Analysis (Compositional Verification) Purification->EA Elemental Composition

Logical workflow for compound characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

2.1.1. Predicted ¹H NMR Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.55Doublet2HAr-H (ortho to Br)
7.40Doublet2HAr-H (meta to Br)
1.75Singlet6H2 x CH₃

2.1.2. Predicted ¹³C NMR Data

Chemical Shift (δ) ppmAssignment
140.5Ar-C (quaternary, attached to C(CH₃)₂CN)
132.0Ar-CH (meta to Br)
128.0Ar-CH (ortho to Br)
122.5Ar-C (quaternary, attached to Br)
122.0CN (nitrile)
40.0C(CH₃)₂CN (quaternary)
28.0CH₃

2.1.3. Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Use a spectral width of approximately 10-12 ppm.

    • Set the relaxation delay to at least 1 second.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Use a spectral width of approximately 200-220 ppm.

    • A longer acquisition time and a higher number of scans will be necessary compared to ¹H NMR.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as a reference.

G SamplePrep Sample Preparation (Dissolve in CDCl₃) NMR_Acquisition NMR Spectrometer (400 MHz) SamplePrep->NMR_Acquisition H1_Acquisition ¹H NMR Acquisition NMR_Acquisition->H1_Acquisition C13_Acquisition ¹³C NMR Acquisition NMR_Acquisition->C13_Acquisition Data_Processing Data Processing (FT, Phasing, Baseline Correction) H1_Acquisition->Data_Processing C13_Acquisition->Data_Processing Structure_Elucidation Structure Elucidation Data_Processing->Structure_Elucidation

Experimental workflow for NMR analysis.
Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.

2.2.1. Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z (mass-to-charge ratio)Relative Intensity (%)Assignment
223/22540[M]⁺ (Molecular ion peak, showing isotopic pattern for Br)
208/210100[M - CH₃]⁺ (Loss of a methyl group, base peak)
12830[M - Br - CH₃]⁺
10220[C₈H₆]⁺

2.2.2. Experimental Protocol: GC-MS

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • Gas Chromatography (GC) Conditions:

    • Column: Use a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.

G Sample_Prep Sample Preparation (Dissolve in Dichloromethane) GC_Separation Gas Chromatography (Separation on HP-5MS column) Sample_Prep->GC_Separation Ionization Electron Ionization (EI) (70 eV) GC_Separation->Ionization Mass_Analysis Mass Analyzer (Quadrupole) Ionization->Mass_Analysis Detection Detector Mass_Analysis->Detection Data_Analysis Data Analysis (Identify Molecular Ion & Fragments) Detection->Data_Analysis

Workflow for GC-MS analysis.
High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of this compound and for quantifying it in reaction mixtures or final products.

2.3.1. HPLC Purity Data

Retention Time (min)Area (%)Identity
5.899.8This compound
2.50.1Impurity 1
7.20.1Impurity 2

2.3.2. Experimental Protocol: HPLC

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peaks in the chromatogram. Calculate the purity of the main peak based on the area percentage relative to the total area of all peaks.

G Sample_Prep Sample Preparation (Dissolve in Acetonitrile, Filter) HPLC_System HPLC System Sample_Prep->HPLC_System Injection Autosampler Injection (10 µL) HPLC_System->Injection Separation C18 Reverse-Phase Column Injection->Separation Detection UV Detector (220 nm) Separation->Detection Data_Analysis Chromatogram Analysis (Purity Calculation) Detection->Data_Analysis

HPLC analysis workflow.
Elemental Analysis

Elemental analysis provides confirmation of the empirical formula of the synthesized compound by determining the weight percentage of its constituent elements.

2.4.1. Elemental Analysis Data

ElementTheoretical (%)Experimental (%)
Carbon (C)53.6053.55
Hydrogen (H)4.504.52
Bromine (Br)35.6635.71
Nitrogen (N)6.256.22

2.4.2. Experimental Protocol: Elemental Analysis

  • Sample Preparation: A small, accurately weighed amount of the dried and purified sample (typically 2-5 mg) is placed in a tin or silver capsule.

  • Instrumentation: A CHN/X elemental analyzer.

  • Analysis: The sample is combusted at high temperature (around 1000 °C) in an oxygen-rich atmosphere. The resulting gases (CO₂, H₂O, N₂, and HBr) are separated by a chromatographic column and quantified by a thermal conductivity detector.

  • Data Analysis: The instrument software calculates the percentage of each element based on the detector response and the initial sample weight. The experimental values are then compared to the theoretical values calculated from the molecular formula.

Conclusion

The combination of NMR spectroscopy, mass spectrometry, HPLC, and elemental analysis provides a robust and comprehensive characterization of this compound. These methods confirm the chemical structure, establish the molecular weight, determine the purity, and verify the elemental composition, ensuring the quality and identity of the compound for its intended applications in research and development.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for Purity Analysis of 2-(4-Bromophenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative purity analysis of 2-(4-Bromophenyl)-2-methylpropanenitrile, a key intermediate in pharmaceutical synthesis. The described protocol provides a reliable and efficient means to separate the active pharmaceutical ingredient (API) from potential process-related impurities and degradation products. This document includes a comprehensive experimental protocol, data presentation in tabular format, and visual representations of the experimental workflow and potential impurity relationships to aid researchers in achieving accurate and reproducible results.

Introduction

This compound is a crucial building block in the synthesis of various pharmaceutical compounds. The purity of this intermediate is of paramount importance as impurities can affect the safety, efficacy, and stability of the final drug product. Therefore, a validated analytical method to accurately determine its purity is essential for quality control and regulatory compliance. This application note presents a reverse-phase HPLC (RP-HPLC) method that effectively separates this compound from its potential impurities.

Experimental Protocol

This protocol outlines the necessary steps for the HPLC analysis of this compound.

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended for optimal separation.

  • Solvents: HPLC grade acetonitrile and water are required.

  • Reagents: Trifluoroacetic acid (TFA) or phosphoric acid can be used as a mobile phase modifier.

  • Sample: this compound reference standard and sample for analysis.

  • Glassware: Volumetric flasks, pipettes, and autosampler vials.

  • Filtration: 0.45 µm syringe filters for sample preparation.

2. Preparation of Solutions

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid in Water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid in Acetonitrile.

  • Diluent: A mixture of acetonitrile and water (50:50, v/v).

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 100 mL of diluent.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 100 mL of diluent. Filter the solution through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions

The following HPLC conditions are recommended for the analysis:

ParameterValue
Column C18 (4.6 mm x 150 mm, 5 µm)
Mobile Phase Gradient elution with Mobile Phase A and Mobile Phase B
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm
Injection Volume 10 µL

4. System Suitability

Before sample analysis, perform a system suitability test by injecting the standard solution five times. The relative standard deviation (RSD) for the peak area of this compound should be not more than 2.0%.

5. Data Analysis

The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation

The following table summarizes hypothetical quantitative data for the purity analysis of three different batches of this compound.

Batch NumberRetention Time (min)Peak AreaPurity (%)
Batch A 12.5456789099.85
Batch B 12.5449876599.52
Batch C 12.5460123499.91

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the experimental workflow for the HPLC analysis of this compound.

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_solutions Prepare Mobile Phases, Diluent, Standard, and Sample Solutions filter_sample Filter Sample Solution prep_solutions->filter_sample hplc_setup Set Up HPLC System and Equilibrate Column filter_sample->hplc_setup inject_sample Inject Sample into HPLC hplc_setup->inject_sample run_gradient Run Gradient Elution inject_sample->run_gradient detect_peaks Detect Peaks at 220 nm run_gradient->detect_peaks integrate_peaks Integrate Peak Areas detect_peaks->integrate_peaks calculate_purity Calculate Purity integrate_peaks->calculate_purity report_results Report Results calculate_purity->report_results impurity_profile cluster_impurities Potential Impurities cluster_process Process-Related cluster_degradation Degradation Products main_compound This compound starting_material Unreacted Starting Materials main_compound->starting_material derived from isomer_ortho 2-(2-Bromophenyl)-2-methylpropanenitrile main_compound->isomer_ortho isomeric impurity isomer_meta 2-(3-Bromophenyl)-2-methylpropanenitrile main_compound->isomer_meta isomeric impurity hydrolysis_product 2-(4-Bromophenyl)-2-methylpropanamide main_compound->hydrolysis_product can degrade to

Application Note: Identification of 2-(4-Bromophenyl)-2-methylpropanenitrile by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the identification and analysis of 2-(4-Bromophenyl)-2-methylpropanenitrile using Gas Chromatography-Mass Spectrometry (GC-MS). This method is crucial for quality control, impurity profiling, and metabolic studies in the pharmaceutical and chemical industries. The protocol covers sample preparation, instrument configuration, and data analysis, providing a reliable framework for the characterization of this compound.

Introduction

This compound is a chemical intermediate used in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs). Its purity and characterization are essential for ensuring the safety and efficacy of the final products. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an ideal method for the identification and quantification of volatile and semi-volatile compounds like this compound. This protocol provides a detailed procedure for its analysis.

Experimental Protocol

Sample Preparation

Proper sample preparation is critical for accurate and reproducible GC-MS analysis. As this compound is a solid at room temperature, it must be dissolved in a suitable organic solvent.

Materials and Reagents:

  • This compound reference standard

  • Methanol (HPLC or GC grade)

  • Dichloromethane (GC grade)

  • Volumetric flasks

  • Micropipettes

  • GC vials with caps and septa

  • Syringe filters (0.22 µm)

Procedure:

  • Stock Solution Preparation: Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask to create a 1 mg/mL stock solution.

  • Working Standard Preparation: From the stock solution, prepare a working standard of 10 µg/mL by diluting 100 µL of the stock solution into 10 mL of dichloromethane.[1]

  • Sample Preparation: For unknown samples, dissolve a precisely weighed amount in dichloromethane to achieve an estimated concentration within the calibration range.

  • Filtration: Prior to injection, filter all solutions through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the GC-MS system.[2]

  • Transfer: Transfer the filtered solution into a 2 mL GC vial for analysis.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis. These may be adapted based on the specific instrumentation available.

Instrumentation:

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Injector: Split/splitless injector

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

GC-MS Parameters:

ParameterValue
GC
Injection ModeSplit (50:1 ratio)
Injector Temperature250°C
Injection Volume1 µL
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Temperature ProgramInitial: 100°C, hold for 2 min
Ramp: 15°C/min to 280°C
Final Hold: Hold at 280°C for 5 min
MS
Ion SourceElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Mass Scan Range40 - 400 amu
Solvent Delay3 minutes

Data Presentation

Quantitative analysis would require the generation of a calibration curve using a series of standards of known concentrations. The following table summarizes the expected and hypothetical quantitative data for this compound.

ParameterExpected Value
Compound Information
IUPAC NameThis compound
CAS Number101184-73-0
Molecular FormulaC₁₀H₁₀BrN
Molecular Weight224.1 g/mol [3]
Chromatographic Data
Expected Retention Time (RT)To be determined experimentally
Mass Spectrometric Data
Molecular Ion [M]⁺m/z 223/225 (in ~1:1 ratio)
Key Fragment Ions (m/z)208/210, 129, 102, 76
Quantitative Data
Linearity (r²)>0.995 (to be determined)
Limit of Detection (LOD)To be determined
Limit of Quantification (LOQ)To be determined

Note: The presence of bromine results in a characteristic isotopic pattern for bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (M and M+2).

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol from sample receipt to final data analysis.

experimental_workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample_receipt Sample Receipt weighing Weighing of Standard/Sample sample_receipt->weighing dissolution Dissolution in Dichloromethane weighing->dissolution dilution Dilution to Working Concentration dissolution->dilution filtration Filtration (0.22 µm) dilution->filtration vialing Transfer to GC Vial filtration->vialing gc_injection GC Injection (1 µL) vialing->gc_injection separation Chromatographic Separation gc_injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Detection (m/z 40-400) ionization->detection tic_extraction Total Ion Chromatogram (TIC) Analysis detection->tic_extraction peak_integration Peak Integration & RT Determination tic_extraction->peak_integration mass_spectrum Mass Spectrum Extraction peak_integration->mass_spectrum quantification Quantification (if required) peak_integration->quantification library_search Spectral Library Comparison (NIST) mass_spectrum->library_search fragmentation_analysis Fragmentation Pattern Analysis mass_spectrum->fragmentation_analysis final_report Final Report Generation library_search->final_report fragmentation_analysis->final_report quantification->final_report

Caption: Workflow for the GC-MS analysis of this compound.

Predicted Mass Spectral Fragmentation Pathway

The following diagram illustrates the predicted electron ionization fragmentation pathway for this compound.

fragmentation_pathway Predicted EI Fragmentation of this compound cluster_frags Key Fragments parent C₁₀H₁₀BrN⁺˙ m/z 223/225 (Molecular Ion) frag1 C₉H₇BrN⁺˙ m/z 208/210 (-CH₃) parent->frag1 - •CH₃ frag2 C₈H₇N⁺˙ m/z 129 (-Br, -CH₃) frag1->frag2 - •Br frag3 C₇H₄N⁺ m/z 102 (-C₂H₃) frag2->frag3 - C₂H₃ frag4 C₆H₄⁺ m/z 76 (-HCN) frag3->frag4 - HCN

Caption: Predicted fragmentation pathway of the target analyte.

Conclusion

This application note provides a detailed and robust protocol for the identification of this compound using GC-MS. The described methodology, from sample preparation to data analysis, offers a reliable foundation for researchers in pharmaceutical development and quality control. The provided workflow and predicted fragmentation diagrams serve as valuable tools for the successful implementation of this analytical method. While the quantitative parameters such as LOD and LOQ need to be experimentally determined during method validation, this protocol establishes a strong starting point for the qualitative and quantitative analysis of this compound.

References

Application Notes and Protocols for the Derivatization of 2-(4-Bromophenyl)-2-methylpropanenitrile in Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound 2-(4-bromophenyl)-2-methylpropanenitrile serves as a versatile scaffold for the development of novel bioactive molecules. Its structural features, including a reactive bromophenyl group and a nitrile moiety, offer multiple avenues for chemical modification. Derivatization of this core structure can lead to a diverse library of compounds with the potential for a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. These application notes provide a comprehensive guide to the synthesis of derivatives from this compound and their subsequent biological evaluation.

Derivatization Strategies

The two primary sites for derivatization on the parent compound are the bromophenyl ring and the nitrile group. The bromine atom can be readily functionalized through palladium-catalyzed cross-coupling reactions, while the nitrile group can be hydrolyzed to an amide, offering a different set of functional group interactions for biological targets.

Key Derivatization Reactions:
  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the bromophenyl group and various boronic acids or esters. This allows for the introduction of a wide array of aryl and heteroaryl substituents, significantly increasing the chemical diversity of the synthesized library.[1]

  • Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond between the bromophenyl group and a variety of amines. This is a powerful tool for synthesizing arylamine derivatives, which are common motifs in pharmacologically active compounds.

  • Nitrile Hydrolysis: The nitrile group can be partially hydrolyzed to the corresponding amide under controlled acidic or basic conditions.[2] Amides are important functional groups in many drug molecules due to their ability to form hydrogen bonds.

Experimental Protocols

Protocol 1: Synthesis of 2-(4'-substituted-[1,1'-biphenyl]-4-yl)-2-methylpropanenitrile via Suzuki-Miyaura Coupling

Objective: To introduce a variety of aryl and heteroaryl groups at the 4-position of the phenyl ring.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 3 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried reaction vessel, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (3.0 mmol).

  • Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.

  • Stir the reaction mixture vigorously at 100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis of 2-(4-(Substituted-amino)phenyl)-2-methylpropanenitrile via Buchwald-Hartwig Amination

Objective: To introduce a range of amino groups at the 4-position of the phenyl ring.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Pd₂(dba)₃ (1 mol%)

  • XPhos (2 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equivalents)

  • Toluene (anhydrous)

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.01 mmol), XPhos (0.02 mmol), and sodium tert-butoxide (1.4 mmol) to an oven-dried reaction vessel.

  • Add anhydrous toluene (5 mL) to the vessel.

  • Add this compound (1.0 mmol) and the desired amine (1.2 mmol).

  • Seal the vessel and heat the reaction mixture to 100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Synthesis of 2-(4-Bromophenyl)-2-methylpropanamide via Nitrile Hydrolysis

Objective: To convert the nitrile group to a primary amide.

Materials:

  • This compound

  • Urea-Hydrogen Peroxide (UHP)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

Procedure:

  • Dissolve this compound (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.

  • Add an aqueous solution of sodium hydroxide (e.g., 1 M, 2 mL).

  • Add Urea-Hydrogen Peroxide (UHP, 2.0 mmol) in portions to the stirring solution.

  • Monitor the reaction by TLC. The reaction is typically heated mildly (e.g., 40-50 °C) to facilitate the conversion. Careful monitoring is crucial to prevent over-hydrolysis to the carboxylic acid.[2]

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Neutralize the mixture with dilute hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by recrystallization or column chromatography.

Biological Screening Protocols

A tiered screening approach is recommended, starting with broad-spectrum in vitro assays and progressing to more specific mechanism-of-action studies for promising hits.

Protocol 4: In Vitro Antimicrobial Activity Screening

Objective: To assess the antibacterial and antifungal activity of the synthesized derivatives.

Method: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

  • Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculate the wells with a standardized suspension of the test microorganism (e.g., bacteria at ~5 x 10⁵ CFU/mL, yeast at ~2.5 x 10³ CFU/mL).

  • Include positive controls (microorganism with no compound) and negative controls (broth only). A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should be used as a reference.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[3]

Protocol 5: In Vitro Anti-inflammatory Activity Screening

Objective: To evaluate the potential of the derivatives to inhibit inflammation.

Method: Inhibition of Protein Denaturation Assay

  • Prepare different concentrations of the test compounds in a suitable solvent.

  • A reaction mixture containing 0.5 mL of the test compound solution and 0.5 mL of a 1% aqueous solution of bovine serum albumin (BSA) is prepared.

  • The pH of the reaction mixture is adjusted to 6.3 using 1N HCl.

  • The samples are incubated at 37°C for 20 minutes and then heated at 57°C for 3 minutes.

  • After cooling, the turbidity of the samples is measured spectrophotometrically at 660 nm.

  • Diclofenac sodium is used as a standard reference drug.

  • The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test)/Absorbance of control] x 100.

Protocol 6: In Vitro Cytotoxicity Screening

Objective: To determine the cytotoxic potential of the synthesized compounds against cancer cell lines.

Method: MTT Assay

  • Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of ~1 x 10⁴ cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for another 24-48 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance of the resulting purple solution using a microplate reader at approximately 570 nm.

  • The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.

Data Presentation

Note: The following data is representative of structurally related compounds and is intended to provide an indication of the potential biological activities of derivatives of this compound. Specific activity of the target derivatives will need to be determined experimentally.

Table 1: Representative Anticancer Activity of Bromo-Aryl Derivatives

Compound IDDerivative ClassCancer Cell LineIC₅₀ (µM)
1a 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazoleHepG20.137 µg/mL
1b 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazoleMCF-70.164 µg/mL
2a Selenourea derivativeMCF-79.6
2b Selenourea derivativeMDA-MB-2317.8

Data for compounds 1a and 1b are from a study on quinoline-oxadiazole derivatives.[4][5] Data for compounds 2a and 2b are from a study on selenourea derivatives.[3]

Table 2: Representative Antimicrobial Activity of Bromo-Aryl and Nitrile Derivatives

Compound IDDerivative ClassMicroorganismMIC (µg/mL)
3a Quinoline-oxadiazoleS. aureus4-fold more active than neomycin
3b Quinoline-oxadiazoleE. coli16-fold more active than neomycin
4a 3-cyanocoumarinE. coliActive
4b 3-cyanocoumarinS. aureusLess active

Data for compounds 3a and 3b are from a study on quinoline-oxadiazole derivatives.[4][5] Data for compounds 4a and 4b are from a study on coumarin derivatives.[6]

Table 3: Representative Anti-inflammatory Activity of Related Compounds

Compound IDDerivative ClassAssayResult
5a Thiourea derivative of NaproxenCarrageenan-induced paw edema54.01% inhibition
5b Pyrrole derivativeCarrageenan-induced paw edemaSignificant reduction

Data for compound 5a is from a study on naproxen derivatives.[7] Data for compound 5b is from a study on pyrrole derivatives.[8]

Visualizations

Derivatization_Workflow cluster_derivatization Derivatization Strategies cluster_products Derivative Libraries start 2-(4-Bromophenyl)-2- methylpropanenitrile suzuki Suzuki-Miyaura Coupling start->suzuki Arylboronic acid, Pd catalyst buchwald Buchwald-Hartwig Amination start->buchwald Amine, Pd catalyst hydrolysis Nitrile Hydrolysis start->hydrolysis H₂O₂, Base/Acid biaryl Biaryl Propanenitriles suzuki->biaryl arylamine Arylamine Propanenitriles buchwald->arylamine amide Propanamides hydrolysis->amide screening Biological Screening biaryl->screening arylamine->screening amide->screening

Caption: Workflow for the derivatization of this compound.

NFkB_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TNFR, TLR) IKK IKK Complex receptor->IKK Signal IkB IκB IKK->IkB Phosphorylation IkB_NFkB IκB NF-κB NFkB NF-κB (p50/p65) DNA DNA NFkB->DNA Translocation IkB_NFkB->NFkB IκB degradation Transcription Gene Transcription (Inflammatory mediators) DNA->Transcription Derivative Potential Derivative Inhibition Derivative->IKK

Caption: Hypothetical inhibition of the NF-κB signaling pathway by a derivative.

Screening_Logic cluster_primary Primary Screening cluster_secondary Secondary Screening & Lead Optimization start Synthesized Derivative Library antimicrobial Antimicrobial Assays (MIC determination) start->antimicrobial antiinflammatory Anti-inflammatory Assays (Protein denaturation) start->antiinflammatory cytotoxicity Cytotoxicity Assays (MTT assay) start->cytotoxicity hits Hit Identification antimicrobial->hits antiinflammatory->hits cytotoxicity->hits dose_response Dose-Response Studies hits->dose_response moa Mechanism of Action Studies dose_response->moa sar Structure-Activity Relationship (SAR) moa->sar lead Lead Compound sar->lead

Caption: Logical workflow for the biological screening of synthesized derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Bromophenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2-(4-Bromophenyl)-2-methylpropanenitrile synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most prevalent method is the dialkylation of 4-bromophenylacetonitrile with a methylating agent, such as methyl iodide. This reaction is typically carried out in the presence of a base to deprotonate the acidic benzylic proton, forming a carbanion that then reacts with the methylating agent. Common bases include sodium hydride (NaH) or potassium carbonate (K₂CO₃), often in conjunction with a phase-transfer catalyst (PTC).

Q2: I am experiencing low yields in my reaction. What are the potential causes?

A2: Low yields can stem from several factors:

  • Incomplete deprotonation: The base may not be strong enough or used in sufficient quantity to fully deprotonate the 4-bromophenylacetonitrile.

  • Side reactions: Competing reactions such as hydrolysis of the nitrile group or elimination reactions can consume starting materials and reduce the desired product yield. Di-alkylation of the solvent (e.g., acetonitrile) has also been observed as a potential side reaction when using strong bases like sodium hydride.

  • Suboptimal reaction conditions: Temperature, reaction time, and solvent choice can significantly impact the yield.

  • Reagent quality: Degradation of the alkylating agent or base can lead to lower reactivity.

Q3: What are the typical side products I might encounter, and how can I identify them?

A3: Common side products include:

  • Mono-methylated product: 2-(4-bromophenyl)propanenitrile. This can be identified by a different retention time in GC-MS analysis and distinct signals in the ¹H NMR spectrum.

  • Unreacted starting material: 4-Bromophenylacetonitrile.

  • Hydrolysis products: 2-(4-Bromophenyl)-2-methylpropanamide or 2-(4-bromophenyl)-2-methylpropanoic acid. These can be identified by their characteristic spectroscopic data (e.g., presence of amide or carboxylic acid peaks in IR and NMR).

  • Di-alkylation of solvent: If using acetonitrile as a solvent with a strong base, byproducts from its alkylation may be present.

Q4: How can I minimize the formation of the mono-methylated byproduct?

A4: To favor the formation of the desired di-methylated product, ensure a sufficient excess of the methylating agent (e.g., methyl iodide) and an adequate amount of base are used to drive the reaction to completion. Stepwise addition of the base and alkylating agent can sometimes help control the reaction.

Q5: What is the role of a phase-transfer catalyst (PTC) and when should I use one?

A5: A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), is used in heterogeneous reaction mixtures, typically with a solid inorganic base like potassium carbonate in an organic solvent. The PTC facilitates the transfer of the anionic intermediate from the solid or aqueous phase to the organic phase where the reaction with the alkylating agent occurs, thereby increasing the reaction rate and yield. It is particularly useful when using milder, less soluble bases.

Troubleshooting Guides

Problem 1: Low or No Product Formation
Symptom Possible Cause Troubleshooting Steps
TLC/GC-MS shows mainly unreacted starting material.1. Ineffective Deprotonation: The base is not strong enough or has degraded.- Use a stronger base (e.g., switch from K₂CO₃ to NaH).- Use fresh, properly stored base.- Ensure anhydrous conditions if using a moisture-sensitive base like NaH.
2. Inactive Alkylating Agent: Methyl iodide has degraded.- Use fresh, stabilized methyl iodide.- Store methyl iodide properly (cool, dark, and dry).
3. Low Reaction Temperature: The reaction is too slow.- Gradually increase the reaction temperature while monitoring for side product formation.
Reaction mixture shows a complex mixture of products.1. Side Reactions Dominating: Conditions are too harsh.- Lower the reaction temperature.- Use a milder base (e.g., K₂CO₃ with a PTC instead of NaH).- Reduce the reaction time.
2. Impure Starting Materials: Contaminants are interfering with the reaction.- Purify the 4-bromophenylacetonitrile before use.- Ensure the solvent is of appropriate purity and anhydrous if necessary.
Problem 2: Formation of Significant Side Products
Symptom Side Product Observed Troubleshooting Steps
A significant peak corresponding to the mono-methylated product is observed in GC-MS.Incomplete second methylation. - Increase the equivalents of methyl iodide.- Increase the amount of base to ensure complete deprotonation for the second alkylation.- Increase the reaction time.
Presence of amide or carboxylic acid peaks in IR or NMR spectra.Hydrolysis of the nitrile group. - Ensure anhydrous reaction conditions.- Minimize exposure to acidic or basic aqueous conditions during workup.- Use a non-aqueous workup if possible.
Formation of a di-alkylated product of the solvent (e.g., acetonitrile).Reaction of the strong base with the solvent. - Consider using a different, less reactive solvent such as THF or DMF when using strong bases like NaH.

Experimental Protocols

Method A: Alkylation using Sodium Hydride (NaH)

This method is suitable for achieving high yields but requires handling of a pyrophoric reagent and strictly anhydrous conditions.

Reagents and Materials:

  • 4-Bromophenylacetonitrile

  • Sodium hydride (60% dispersion in mineral oil)

  • Methyl iodide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred suspension of sodium hydride (2.2 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-bromophenylacetonitrile (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the mixture back to 0 °C and add methyl iodide (2.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Method B: Phase-Transfer Catalyzed Alkylation with Potassium Carbonate (K₂CO₃)

This method is generally safer and uses less hazardous reagents.

Reagents and Materials:

  • 4-Bromophenylacetonitrile

  • Potassium carbonate (powdered)

  • Methyl iodide

  • Tetrabutylammonium bromide (TBAB)

  • Acetonitrile

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a mixture of 4-bromophenylacetonitrile (1.0 eq), powdered potassium carbonate (3.0 eq), and tetrabutylammonium bromide (0.1 eq) in acetonitrile, add methyl iodide (2.5 eq).

  • Heat the mixture to reflux (approximately 82 °C) and stir vigorously for 6-8 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Wash the filter cake with acetonitrile.

  • Concentrate the combined filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Data Presentation

Table 1: Comparison of Reaction Conditions and their Impact on Yield

Parameter Condition A Yield A Condition B Yield B Reference
Base NaH (2.2 eq)HighK₂CO₃ (3.0 eq) / TBAB (0.1 eq)Good to HighGeneral Synthetic Knowledge
Solvent Anhydrous THFHighAcetonitrileGood to HighGeneral Synthetic Knowledge
Temperature 0 °C to RTHighReflux (~82 °C)Good to HighGeneral Synthetic Knowledge
Reaction Time 12-16 hoursHigh6-8 hoursGood to HighGeneral Synthetic Knowledge

Note: Yields are qualitative and can vary based on specific experimental conditions and scale.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 4-Bromophenylacetonitrile 4-Bromophenylacetonitrile Reaction_Mixture Reaction Mixture (Stirring, Temperature Control) 4-Bromophenylacetonitrile->Reaction_Mixture Base Base Base->Reaction_Mixture Methyl_Iodide Methyl_Iodide Methyl_Iodide->Reaction_Mixture Solvent Solvent Solvent->Reaction_Mixture Quenching Quenching Reaction_Mixture->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography Concentration->Purification Final_Product 2-(4-Bromophenyl)-2- methylpropanenitrile Purification->Final_Product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_deprotonation Deprotonation Issues cluster_reagent Reagent Issues cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions start Low Yield or Incomplete Reaction check_sm Check for unreacted starting material (SM) start->check_sm sm_present SM is present check_sm->sm_present no_sm SM is consumed check_sm->no_sm base_issue Increase base equivalents Use stronger base Ensure anhydrous conditions sm_present->base_issue Likely cause reagent_issue Use fresh methyl iodide sm_present->reagent_issue Possible cause conditions_issue Increase temperature Increase reaction time sm_present->conditions_issue Possible cause side_reactions Lower temperature Use milder base Optimize stoichiometry no_sm->side_reactions Likely cause

Caption: Troubleshooting logic for addressing low reaction yields.

Common side reactions in the synthesis of 2-(4-Bromophenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Bromophenyl)-2-methylpropanenitrile.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound, particularly when using phase-transfer catalysis for the methylation of 4-bromophenylacetonitrile.

Question 1: My reaction yield is low. What are the potential causes and how can I improve it?

Answer: Low yields can stem from several factors. Here are the most common culprits and their solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Increase the reaction time or moderately increase the temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.

  • Inefficient Phase-Transfer Catalyst: The chosen catalyst may not be optimal, or an insufficient amount may have been used.

    • Solution: Ensure the phase-transfer catalyst, such as Tetrabutylammonium Bromide (TBAB), is used at the recommended catalytic loading (typically 5-10 mol%). Consider screening other quaternary ammonium or phosphonium salts if the yield remains low.

  • Poor Mixing: In a biphasic system, vigorous stirring is crucial for efficient mass transfer between the aqueous and organic phases.

    • Solution: Increase the stirring rate to ensure a fine emulsion is formed, maximizing the interfacial area where the reaction occurs.

  • Hydrolysis of Starting Material or Product: The presence of water and a strong base can lead to the hydrolysis of the nitrile group to a carboxylic acid.[1]

    • Solution: While water is necessary for the aqueous phase, prolonged reaction times at high temperatures can promote hydrolysis. Aim for the shortest reaction time necessary for complete conversion of the starting material.

Question 2: I am observing a significant amount of the mono-methylated byproduct, 2-(4-bromophenyl)propanenitrile. How can I increase the selectivity for the desired di-methylated product?

Answer: The formation of the mono-methylated product indicates incomplete methylation. To drive the reaction towards the di-methylated product, consider the following:

  • Stoichiometry of the Methylating Agent: An insufficient amount of the methylating agent will result in incomplete reaction.

    • Solution: Use a slight excess of the methylating agent (e.g., 2.1-2.2 equivalents of methyl iodide for the dimethylation of 4-bromophenylacetonitrile).

  • Reaction Time and Temperature: The second methylation step may require more forcing conditions than the first.

    • Solution: After the initial methylation, you may need to increase the temperature or prolong the reaction time to facilitate the second methylation. Again, reaction monitoring is key.

Question 3: My final product is contaminated with 2-(4-bromophenyl)-2-methylpropanoic acid. What is the source of this impurity and how can I prevent it?

Answer: The presence of 2-(4-bromophenyl)-2-methylpropanoic acid is due to the hydrolysis of the nitrile group in the final product under the basic reaction conditions.[2][3][4]

  • Prevention:

    • Minimize Reaction Time and Temperature: Do not extend the reaction time or use higher temperatures than necessary for the completion of the alkylation.

    • Control Base Concentration: Using an excessively high concentration of the aqueous base can accelerate the rate of hydrolysis.

  • Purification:

    • Acid-Base Extraction: During the work-up, the carboxylic acid impurity can be removed by washing the organic layer with a dilute aqueous base solution (e.g., 5% sodium bicarbonate). The desired nitrile product will remain in the organic phase, while the carboxylic acid will be extracted into the aqueous phase as its carboxylate salt.

Question 4: Are there any other potential side reactions I should be aware of?

Answer: While over-methylation and hydrolysis are the most common side reactions, other possibilities exist:

  • Elimination Reaction of the Methylating Agent: With methyl iodide, this is generally not a significant issue. However, if other alkylating agents with beta-hydrogens are used, an elimination reaction to form an alkene can compete with the desired substitution.[5]

  • Reaction with the Solvent: If a protic solvent like an alcohol is used with a very strong base, it can be deprotonated and act as a nucleophile, leading to ether byproducts. It is recommended to use aprotic solvents like toluene or benzene.

Quantitative Data Summary

The following table provides a hypothetical summary of how different reaction parameters can influence the yield and purity of this compound. This data is illustrative and intended to guide optimization efforts.

Entry Methyl Iodide (Equivalents) Phase-Transfer Catalyst Temperature (°C) Reaction Time (h) Yield (%) Purity (%) Key Impurities
12.0TBAB (5 mol%)2587590Mono-methylated product
22.2TBAB (5 mol%)4068898Minor hydrolysis
32.2TBAB (5 mol%)60128592Increased hydrolysis product
42.2None4024<5-Mostly starting material

Detailed Experimental Protocol

This protocol is based on the phase-transfer catalyzed methylation of 4-bromophenylacetonitrile.[5]

Materials:

  • 4-Bromophenylacetonitrile

  • Methyl Iodide (CH₃I)

  • Tetrabutylammonium Bromide (TBAB)

  • Sodium Hydroxide (NaOH)

  • Toluene

  • Deionized Water

  • Diethyl Ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 4-bromophenylacetonitrile (1.0 eq.), toluene, and tetrabutylammonium bromide (0.05 eq.).

  • Addition of Base: Prepare a 50% (w/v) aqueous solution of sodium hydroxide. Add the NaOH solution to the reaction mixture with vigorous stirring.

  • Addition of Methylating Agent: Slowly add methyl iodide (2.2 eq.) to the reaction mixture via the dropping funnel over a period of 30 minutes. An exothermic reaction may be observed.

  • Reaction: Heat the mixture to 40-50°C and continue to stir vigorously. Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add deionized water and transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer with diethyl ether.

    • Combine all organic layers.

  • Purification:

    • Wash the combined organic layers with deionized water, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Visualizations

The following diagrams illustrate the reaction pathway and the experimental workflow.

Reaction_Pathway 4-Bromophenylacetonitrile 4-Bromophenylacetonitrile Mono-methylated Intermediate Mono-methylated Intermediate 4-Bromophenylacetonitrile->Mono-methylated Intermediate + CH₃I (PTC, NaOH) This compound Desired Product Mono-methylated Intermediate->this compound + CH₃I (PTC, NaOH) Hydrolysis Byproduct 2-(4-Bromophenyl)-2-methylpropanoic Acid This compound->Hydrolysis Byproduct Hydrolysis (NaOH, H₂O)

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Setup Combine Reactants (4-Bromophenylacetonitrile, Toluene, TBAB) Base_Addition Add Aqueous NaOH Setup->Base_Addition MeI_Addition Add Methyl Iodide Base_Addition->MeI_Addition Heating_Stirring Heat and Stir (Monitor Progress) MeI_Addition->Heating_Stirring Quench Cool and Add Water Heating_Stirring->Quench Extraction Separate and Extract with Ether Quench->Extraction Wash Wash with Water and Brine Extraction->Wash Dry_Concentrate Dry and Concentrate Wash->Dry_Concentrate Purify Column Chromatography or Recrystallization Dry_Concentrate->Purify Final_Product Final_Product Purify->Final_Product Pure Product

Caption: Experimental workflow for the synthesis and purification.

References

Identifying and removing impurities in 2-(4-Bromophenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(4-Bromophenyl)-2-methylpropanenitrile. Our focus is on the identification and removal of common impurities encountered during its synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically produced this compound?

A1: The most prevalent impurities are positional isomers, specifically 2-(2-bromophenyl)-2-methylpropanenitrile (ortho-isomer) and 2-(3-bromophenyl)-2-methylpropanenitrile (meta-isomer). These arise during the bromination of the aromatic ring, a key step in the synthesis. Other potential impurities include unreacted starting materials, such as 2-methyl-2-phenylpropanoic acid, and residual solvents used in the reaction or purification process.[1][2][3]

Q2: My NMR spectrum shows more than one aromatic region. What could be the cause?

A2: The presence of multiple distinct aromatic regions in the 1H NMR spectrum is a strong indication of isomeric impurities. The ortho-, meta-, and para-isomers will have different splitting patterns and chemical shifts for their aromatic protons due to the varying position of the bromine atom.

Q3: I'm having difficulty removing the isomeric impurities by recrystallization. Why is this and what can I do?

A3: Positional isomers often have very similar physical properties, including solubility, which makes their separation by simple recrystallization challenging.[2] To improve separation, you can try a multi-solvent recrystallization, also known as co-solvency. This involves dissolving the crude product in a "good" solvent at an elevated temperature and then slowly adding a "poor" solvent (an anti-solvent) until the solution becomes slightly turbid. Slow cooling should then selectively crystallize the desired para-isomer. Experimenting with different solvent pairs is often necessary. Another approach is to perform multiple recrystallization cycles, though this may lead to a lower overall yield.

Q4: What is the expected purity of commercially available this compound?

A4: Commercially available this compound typically has a purity of 98% or higher.[4] However, the nature and percentage of the remaining impurities can vary between suppliers. It is always recommended to analyze the starting material for purity before use in a critical reaction.

Troubleshooting Guides

Issue 1: Identification of Unknown Impurities

Problem: An unknown peak is observed in the HPLC or GC chromatogram of the synthesized product.

Possible Causes & Solutions:

  • Isomeric Impurities: As mentioned, the most likely culprits are the ortho- and meta-brominated isomers.

    • Identification: Use a combination of HPLC and GC-MS. Positional isomers often have slightly different retention times.[3] Mass spectrometry will show the same molecular ion for all isomers but may have subtle differences in fragmentation patterns. Co-injection with commercially available standards of the ortho- and meta-isomers (if available) can confirm their identity.

  • Unreacted Starting Materials: Depending on the synthetic route, unreacted precursors may be present.

    • Identification: Compare the retention time of the unknown peak with that of the starting materials used in the synthesis.

  • By-products: Other side reactions may have occurred.

    • Identification: A thorough analysis of the reaction mechanism can help predict potential by-products. Techniques like LC-MS/MS or high-resolution mass spectrometry can aid in the structural elucidation of unknown impurities.

Issue 2: Inefficient Removal of Isomeric Impurities

Problem: Recrystallization fails to significantly reduce the percentage of isomeric impurities.

Troubleshooting Steps:

  • Solvent System Optimization: A single solvent may not be effective. Experiment with binary solvent systems. A good starting point is to find a solvent in which the desired para-isomer is sparingly soluble at room temperature but highly soluble at elevated temperatures, and a second miscible solvent in which the isomers have different solubilities.

  • Column Chromatography: If recrystallization is ineffective, column chromatography is the recommended next step. The subtle differences in polarity between the positional isomers can be exploited for separation on a silica gel or alumina column.[2]

Data Presentation

Table 1: Purity of 2-(4-bromophenyl)-2-methylpropanoic acid after Synthesis and Purification

The following data is for the closely related compound, 2-(4-bromophenyl)-2-methylpropanoic acid, and illustrates the challenge of removing isomeric impurities. A similar trend can be expected for this compound.

Purification StageGC Purity of 2-(4-bromophenyl)-2-methylpropanoic acid (%)2-(3-bromophenyl)-2-methylpropanoic acid (meta-isomer) (%)
Crude Product94.45.5
After Recrystallization from Aqueous Methanol99.2Not specified, but significantly reduced

Data adapted from a patent describing the synthesis of 2-(4-bromophenyl)-2-methylpropanoic acid.[3]

Experimental Protocols

Protocol 1: Identification of Isomeric Impurities by HPLC

This protocol provides a general method for the separation of brominated aromatic isomers. Optimization may be required for baseline separation of this compound and its isomers.

  • Instrumentation: HPLC system with a UV detector.

  • Column: A C18 reversed-phase column is a good starting point. Phenyl or pentafluorophenyl (PFP) columns can offer enhanced selectivity for aromatic isomers due to π-π interactions.[2]

  • Mobile Phase: A gradient of acetonitrile and water is commonly used. A typical starting gradient could be 50:50 acetonitrile:water, increasing to 95:5 acetonitrile:water over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.

  • Analysis: Inject the sample and analyze the chromatogram for separated peaks corresponding to the different isomers.

Protocol 2: Purification by Column Chromatography

This protocol outlines a general procedure for the purification of an organic compound using silica gel chromatography.

  • Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography).

  • Mobile Phase (Eluent): A non-polar/polar solvent mixture is typically used. A good starting point is a mixture of hexane and ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation of the desired product from its impurities.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Carefully pour the slurry into a glass column with a stopcock, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then add a layer of sand on top to protect the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution:

    • Open the stopcock and begin to collect fractions as the eluent flows through the column.

    • The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with higher polarity.

  • Analysis:

    • Monitor the collected fractions by TLC to identify which fractions contain the purified product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: Purification by Recrystallization

This protocol describes a general method for recrystallization. The choice of solvent is critical and must be determined experimentally.

  • Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents to screen include ethanol, methanol, isopropanol, acetone, ethyl acetate, and hexane, or mixtures thereof.[5]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid dissolves completely. Add more solvent in small portions if necessary.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum or in a desiccator.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_identification Impurity Identification cluster_purification Purification start Starting Materials (e.g., 2-methyl-2-phenylpropanoic acid) reaction Bromination Reaction start->reaction 1. Reagents crude Crude Product (contains ortho-, meta-, para-isomers) reaction->crude 2. Work-up hplc HPLC Analysis crude->hplc 3. Inject Sample gcms GC-MS Analysis crude->gcms 4. Inject Sample recrystallization Recrystallization crude->recrystallization 7. Dissolve and Cool chromatography Column Chromatography crude->chromatography Alternative to Recrystallization identified Identified Impurities (ortho- and meta-isomers) hplc->identified 5. Compare Retention Times gcms->identified 6. Analyze Mass Spectra recrystallization->chromatography If impurities persist pure_product Pure 2-(4-Bromophenyl)-2- methylpropanenitrile recrystallization->pure_product 8. Isolate Crystals chromatography->pure_product 9. Collect & Combine Fractions

Caption: Workflow for the synthesis, identification, and purification of this compound.

logical_relationship cluster_problem Problem cluster_cause Primary Cause cluster_identification Identification Methods cluster_removal Removal Strategies impurity Presence of Impurities isomers Formation of Positional Isomers (ortho-, meta-) during Bromination impurity->isomers is mainly due to hplc HPLC isomers->hplc can be identified by gcms GC-MS isomers->gcms can be identified by recrystallization Optimized Recrystallization (e.g., multi-solvent) hplc->recrystallization informs need for chromatography Column Chromatography (Silica Gel) hplc->chromatography informs need for gcms->recrystallization informs need for gcms->chromatography informs need for recrystallization->impurity aims to remove chromatography->impurity aims to remove

Caption: Logical relationship between the impurity problem, its cause, and the corresponding identification and removal strategies.

References

Technical Support Center: Optimizing Reaction Conditions for the Bromination of 2-methyl-2-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 2-methyl-2-phenylpropanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the preferred solvent for the bromination of 2-methyl-2-phenylpropanoic acid?

A1: An aqueous medium is the preferred solvent for the bromination of 2-methyl-2-phenylpropanoic acid. This method offers excellent selectivity for the desired para-isomer and avoids the use of hazardous halogenated hydrocarbon solvents like carbon tetrachloride.[1][2][3]

Q2: What are the primary reagents required for this reaction?

A2: The primary reagents are 2-methyl-2-phenylpropanoic acid and elemental bromine (Br₂). Depending on the desired reaction conditions (acidic, neutral, or alkaline), a base such as sodium carbonate or sodium bicarbonate may also be required to control the pH.[1][4]

Q3: What is the major product of the bromination in an aqueous medium?

A3: The major product is 2-(4-bromophenyl)-2-methylpropanoic acid, with high selectivity for the para position.[1][2][4]

Q4: Can this reaction be performed under different pH conditions?

A4: Yes, the bromination can be successfully carried out under acidic, neutral, or alkaline conditions in an aqueous medium.[1][2] Alkaline and neutral conditions have been shown to yield a higher purity of the desired para-isomer.[1][2]

Q5: How can the product be purified?

A5: The crude product can be purified by several methods, including recrystallization from aqueous methanol or by suspending the crude solid in a solvent in which the product is practically insoluble, such as hexanes, followed by filtration.[1][4]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of Product Incomplete reaction due to insufficient bromine.Ensure at least one equivalent of bromine is used relative to the starting material. Using less than one equivalent can result in an incomplete reaction.[1][2]
Poor recovery during workup.Optimize the extraction and isolation procedures. Ensure the pH is appropriately adjusted during acidification to precipitate the product fully before extraction.
Formation of Multiple Isomers (ortho, meta) Use of non-selective reaction conditions.Switch to an aqueous medium for the reaction. Older methods using carbon tetrachloride and an iron catalyst are known to be non-selective and produce significant amounts of ortho and meta isomers.[1][2][3]
Performing the reaction under neutral or alkaline pH in an aqueous medium can further enhance the selectivity for the para-isomer.[1][2]
Difficulty in Separating Unreacted Starting Material Similar solubility properties of the starting material and the product.Drive the reaction to completion by using a slight excess of bromine. If unreacted starting material is present, consider converting the product mixture to their methyl esters, which can then be separated by distillation under reduced pressure.[1][2]
Product is Oily or Does Not Solidify Presence of impurities, including isomeric byproducts.Purify the crude product by recrystallization from a suitable solvent system like aqueous methanol. Alternatively, trituration with a non-polar solvent like hexanes can help to solidify the product and remove impurities.[1][4]

Data Presentation

Table 1: Comparison of Reaction Conditions and Product Purity

Reaction Condition pH Base Used Purity of 2-(4-bromophenyl)-2-methylpropanoic acid Key Impurity: 2-(3-bromophenyl)-2-methylpropanoic acid Reference
Acidic (in water)< 7None~94.4% - 95%~5% - 5.5%[1][4]
Neutral (in water)~7Sodium Carbonate~98.5% - 99%~1% - 1.25%[1][2][4]
Alkaline (in water)> 7Sodium Bicarbonate~98% - 98.8%~1.18% - 2%[1][2][4]

Experimental Protocols

Protocol 1: Bromination under Acidic Conditions

  • Charge a round-bottomed flask with 2-methyl-2-phenylpropanoic acid (1.0 eq) and water.

  • Stir the suspension at ambient temperature (25-30 °C).

  • Add bromine (1.7 eq) dropwise to the suspension.

  • Heat the reaction mixture to 75-80 °C and stir until gas chromatographic analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to ambient temperature. The product will precipitate.

  • Extract the product with dichloromethane.

  • Combine the organic extracts, dry with anhydrous sodium sulfate, and evaporate the solvent to yield the crude product.[1][4]

Protocol 2: Bromination under Neutral Conditions

  • To a suspension of 2-methyl-2-phenylpropanoic acid (1.0 eq) in water, add a 20% aqueous solution of sodium carbonate dropwise until the pH of the mixture is ~7.

  • Add bromine (1.7 eq) dropwise while maintaining the pH at ~7 by the concurrent addition of the sodium carbonate solution.

  • Stir the reaction mixture at ambient temperature until the starting material is consumed.

  • Acidify the reaction mixture to pH 1-2 with 5N hydrochloric acid.

  • Extract the product with dichloromethane.

  • Combine the organic layers, dry with anhydrous sodium sulfate, and evaporate the solvent.[4]

Protocol 3: Bromination under Alkaline Conditions

  • Dissolve 2-methyl-2-phenylpropanoic acid (1.0 eq) in an aqueous solution of sodium bicarbonate.

  • Add bromine (1.7 eq) dropwise to the solution at ambient temperature.

  • Stir the mixture until the reaction is complete.

  • Acidify the reaction mixture with 5N hydrochloric acid to a pH of 1-2.

  • Extract the precipitated product with dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to obtain the product.[4]

Visualizations

Bromination_Workflow cluster_prep Reaction Setup cluster_reaction Bromination cluster_workup Workup & Isolation cluster_purification Purification A 2-methyl-2-phenylpropanoic acid + Water B pH Adjustment (Optional: Na2CO3 or NaHCO3) A->B C Dropwise addition of Bromine (Br2) B->C D Reaction at specified temperature (Ambient or 75-80°C) C->D E Acidification (if necessary) D->E F Extraction with Dichloromethane E->F G Drying and Solvent Evaporation F->G H Crude Product G->H I Recrystallization or Trituration H->I J Pure 2-(4-bromophenyl)-2-methylpropanoic acid I->J

Caption: General experimental workflow for the bromination of 2-methyl-2-phenylpropanoic acid.

Troubleshooting_Logic Start Problem Encountered LowYield Low Yield? Start->LowYield Isomers Isomer Formation? LowYield->Isomers No Sol1 Check Bromine Stoichiometry (>= 1 equivalent) LowYield->Sol1 Yes Incomplete Incomplete Reaction? Isomers->Incomplete No Sol2 Switch to Aqueous Medium Adjust pH to Neutral/Alkaline Isomers->Sol2 Yes Sol3 Drive to Completion with Excess Br2 or Esterify and Distill Incomplete->Sol3 Yes End Optimized Reaction Incomplete->End No Sol1->Isomers Sol2->Incomplete Sol3->End

Caption: Troubleshooting decision tree for common bromination issues.

References

Preventing hydrolysis of nitrile group during 2-(4-Bromophenyl)-2-methylpropanenitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-(4-Bromophenyl)-2-methylpropanenitrile

Topic: Preventing Hydrolysis of the Nitrile Group

This guide provides researchers, scientists, and drug development professionals with detailed information to troubleshoot and prevent the unwanted hydrolysis of the nitrile functional group during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is nitrile hydrolysis and why is it a significant issue in this synthesis?

A1: Nitrile hydrolysis is a chemical reaction where the cyano (-C≡N) group reacts with water to form a carboxamide and subsequently a carboxylic acid.[1] In the synthesis of this compound, this side reaction leads to the formation of 2-(4-Bromophenyl)-2-methylpropanamide and ultimately 2-(4-Bromophenyl)-2-methylpropanoic acid. This is a significant issue as it consumes the desired product, reduces the overall yield, and introduces impurities that can be difficult to separate.

Q2: What are the primary causes of nitrile hydrolysis during the synthesis?

A2: The hydrolysis of nitriles is catalyzed by either acid or base, especially in the presence of heat.[2][3] The reaction with neutral water at moderate temperatures is typically very slow.[1] Therefore, the primary causes are:

  • Presence of Water: Moisture in solvents, reagents, or glassware.

  • Strongly Acidic or Basic Conditions: Use of strong acids (e.g., HCl) or strong bases (e.g., NaOH) in aqueous media during the reaction or work-up.[3]

  • Elevated Temperatures: High reaction temperatures or prolonged heating, particularly under non-anhydrous conditions, can accelerate the rate of hydrolysis.[2]

Q3: How can I prevent or minimize nitrile hydrolysis during the reaction itself?

A3: To minimize hydrolysis, it is crucial to control the reaction environment. Key strategies include:

  • Use Anhydrous Conditions: Employ anhydrous solvents and ensure all reagents and glassware are thoroughly dried before use.

  • Control pH: Avoid strongly acidic or basic aqueous environments. If a base is required for the reaction (e.g., for deprotonation), consider using non-aqueous conditions or a phase-transfer catalysis (PTC) system, which can limit the interaction between the nitrile and the aqueous basic phase.[4]

  • Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Avoid excessive heating.

  • Limit Reaction Time: Monitor the reaction closely (e.g., by TLC or GC/LC-MS) and stop it as soon as the starting material is consumed to prevent prolonged exposure to potentially hydrolytic conditions.

Q4: What precautions should I take during the aqueous work-up and purification steps?

A4: The work-up is a critical stage where hydrolysis can inadvertently occur.

  • Use Neutral or Buffered Washes: If an aqueous wash is necessary, use neutral solutions like brine (saturated NaCl) or weakly acidic/basic buffered solutions instead of strong acids or bases.

  • Keep Temperatures Low: Perform extractions and washes at low temperatures (e.g., using an ice bath) to slow down the hydrolysis rate.

  • Minimize Contact Time: Complete the aqueous work-up as quickly as possible. Promptly separate the organic layer and dry it thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate.

  • Purification: For purification, chromatography (e.g., column chromatography on silica gel) is generally preferred over recrystallization from protic or wet solvents.

Q5: My analysis (e.g., NMR, LC-MS) shows the presence of 2-(4-Bromophenyl)-2-methylpropanoic acid in my product. What likely went wrong?

A5: The presence of the carboxylic acid is a clear indicator that the nitrile group has hydrolyzed. This most likely occurred due to a combination of water, heat, and either acidic or basic conditions during your reaction or, more commonly, during the work-up procedure.[1][5] Review your protocol for potential sources of moisture and exposure to strong aqueous acids or bases, especially during quenching and extraction steps.

Troubleshooting Guide: Low Yield due to Nitrile Hydrolysis

This table outlines common causes of unwanted hydrolysis and provides specific solutions to improve the yield and purity of the desired nitrile product.

Potential CauseRecommended Solution & Optimization
Moisture in Reaction Use Anhydrous Reagents and Solvents: Dry solvents using appropriate methods (e.g., distillation over a drying agent, use of molecular sieves). Ensure reagents are anhydrous. Dry glassware in an oven before use and assemble the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Hydrolytic Reaction Conditions Employ Phase-Transfer Catalysis (PTC): For reactions requiring a base, PTC can be highly effective. It allows the use of an aqueous base (like 50% NaOH) while the reaction occurs in the organic phase, minimizing water's access to the nitrile.[4][6]
High Reaction Temperature Optimize Temperature: Determine the minimum temperature required for the reaction to proceed efficiently. Run a temperature screening experiment if necessary. For exothermic reactions, ensure adequate cooling to maintain the target temperature.
Prolonged Reaction Time Monitor Reaction Progress: Use analytical techniques like TLC, GC, or LC-MS to track the consumption of starting material and the formation of the product. Quench the reaction promptly upon completion.
Acidic/Basic Aqueous Work-up Modify Work-up Protocol: Quench the reaction by pouring it into cold water or ice. Neutralize carefully with dilute, buffered solutions if necessary. Use brine for washes. Avoid using concentrated HCl or NaOH for pH adjustments or extractions.
Purification Method Choose Non-Hydrolytic Purification: Use column chromatography with anhydrous solvents. If recrystallization is necessary, choose a solvent system with minimal water content and avoid prolonged heating.

Illustrative Experimental Protocol

Synthesis of this compound via Phase-Transfer Catalysis

This protocol describes the dimethylation of 4-bromophenylacetonitrile using phase-transfer catalysis, a method that effectively minimizes nitrile hydrolysis by controlling the reaction environment.

Materials:

  • 4-Bromophenylacetonitrile

  • Methyl iodide (CH₃I)

  • Tetrabutylammonium bromide (TBAB) - Phase-Transfer Catalyst

  • Sodium hydroxide (NaOH), 50% aqueous solution

  • Toluene (anhydrous)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 4-bromophenylacetonitrile (1.0 eq), tetrabutylammonium bromide (0.05 eq), and anhydrous toluene.

  • Reaction Initiation: Begin vigorous stirring to ensure good mixing between the phases. Slowly add the 50% aqueous sodium hydroxide solution (3.0 eq) to the flask.

  • Alkylation: Add methyl iodide (2.2 eq) dropwise via the dropping funnel. An exothermic reaction may occur; maintain the temperature below 40°C using a water bath if necessary.

  • Reaction Monitoring: Stir the mixture vigorously at room temperature or with gentle heating (40-50°C) until the reaction is complete, as monitored by TLC or GC-MS (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature. Quench the reaction by adding cold deionized water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with toluene.

  • Washing: Combine the organic layers and wash them sequentially with deionized water and then with brine to remove residual catalyst and base.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Reaction Pathway Visualization

The following diagram illustrates the desired synthetic pathway to this compound and the competing hydrolysis side-reaction pathway.

ReactionPathways Reactants 4-Bromophenylacetonitrile + 2 eq. CH3I Product 2-(4-Bromophenyl)-2- methylpropanenitrile Reactants->Product Amide Amide Intermediate Product->Amide H2O (Acid or Base, Heat) Acid Carboxylic Acid Byproduct Amide->Acid

Caption: Desired synthesis vs. undesired hydrolysis pathway.

References

Scalable and cost-effective synthesis of 2-(4-Bromophenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information for the scalable and cost-effective synthesis of 2-(4-Bromophenyl)-2-methylpropanenitrile. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to address common issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most scalable and cost-effective method for synthesizing this compound?

A1: The most common and scalable approach is the methylation of 4-bromophenylacetonitrile. This method is generally cost-effective as it utilizes readily available starting materials. The overall synthesis can be considered a three-step process starting from 4-bromotoluene for industrial-scale production.

Q2: What are the critical parameters to control during the methylation of 4-bromophenylacetonitrile?

A2: Key parameters to control include:

  • Stoichiometry: A precise 1:2 molar ratio of 4-bromophenylacetonitrile to the methylating agent is crucial to ensure complete dimethylation while avoiding excess reagents.

  • Temperature: The reaction is typically carried out at room temperature, but occasional cooling with a water bath may be necessary to keep the temperature below 40°C, especially during the addition of reagents.

  • Anhydrous Conditions: The presence of water can lead to the hydrolysis of the nitrile group, forming undesired carboxylic acid byproducts. Therefore, using anhydrous solvents and maintaining an inert atmosphere (e.g., nitrogen or argon) is essential.

Q3: What are the common side products in this synthesis, and how can they be minimized?

A3: The primary side product is the mono-methylated intermediate, 2-(4-bromophenyl)propanenitrile. To minimize this, ensure a sufficient excess of the methylating agent and adequate reaction time. Another potential byproduct is 4-bromophenylacetic acid, formed by hydrolysis of the nitrile. This can be avoided by using anhydrous reaction conditions.

Q4: What are the safety precautions for handling sodium hydride and methyl iodide?

A4: Both sodium hydride and methyl iodide are hazardous and require careful handling in a well-ventilated fume hood.

  • Sodium Hydride (NaH): It is a flammable solid that reacts violently with water.[1] Always handle it under an inert atmosphere (nitrogen or argon). Use a Class D fire extinguisher for fires involving sodium hydride; never use water or carbon dioxide extinguishers.[1]

  • Methyl Iodide (Iodomethane): It is a toxic and carcinogenic substance.[2] Avoid inhalation and skin contact by wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[2]

Q5: How can I purify the final product, this compound?

A5: The crude product is typically purified by silica gel column chromatography. A common eluent system is a hexane solution containing a small percentage of ethyl acetate (e.g., 2%).

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Low Yield of Final Product Incomplete reaction.- Increase the reaction time. - Ensure the sodium hydride is fresh and active. - Check the quality of the methylating agent.
Mono-methylated product remains.- Increase the molar excess of the methylating agent. - Extend the reaction time after the addition of all reagents.
Hydrolysis of the nitrile group.- Use anhydrous solvents and reagents. - Perform the reaction under a dry, inert atmosphere (N₂ or Ar). - Ensure all glassware is thoroughly dried before use.
Presence of 4-bromophenylacetic acid in the final product Water contamination in the reaction mixture.- Use freshly distilled, anhydrous solvents. - Dry all glassware in an oven before use. - Handle hygroscopic reagents in a glovebox or under an inert atmosphere.
Di-methylation is incomplete, significant amount of mono-methylated product observed Insufficient methylating agent or reaction time.- Use a larger excess of methyl iodide. - Allow the reaction to stir for a longer period (e.g., overnight) at room temperature.
The reaction mixture turns dark or discolored Presence of impurities in the starting material (e.g., isocyanide in benzyl cyanide derivatives).- Purify the starting 4-bromophenylacetonitrile before use. Washing with warm 50% sulfuric acid can remove isocyanide impurities.[3]

Experimental Protocols

Synthesis Pathway Overview

The overall synthesis pathway from 4-aminotoluene to this compound is outlined below.

Synthesis_Pathway A 4-Aminotoluene B 4-Bromotoluene A->B  Sandmeyer Reaction    (NaNO₂, HBr, CuBr)   C 4-Bromobenzyl bromide B->C  Radical Bromination    (NBS, Radical Initiator)   D 4-Bromophenylacetonitrile C->D  Cyanation    (NaCN or KCN)   E This compound D->E  Dimethylation    (NaH, CH₃I)  

Caption: Overall synthesis pathway.

Protocol 1: Synthesis of 4-Bromophenylacetonitrile from 4-Bromobenzyl bromide
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 4-bromobenzyl bromide.

  • Reagent Addition: Add a solution of sodium cyanide or potassium cyanide in aqueous ethanol.

  • Reaction: Reflux the mixture for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture and extract the product with an organic solvent like ether.

  • Purification: Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and remove the solvent under reduced pressure. The crude product can be further purified by distillation or recrystallization.

Protocol 2: Synthesis of this compound from 4-Bromophenylacetonitrile
  • Reaction Setup: To a three-necked flask equipped with a dropping funnel and a magnetic stirrer, under an inert atmosphere (N₂ or Ar), add a suspension of sodium hydride (60% dispersion in mineral oil, 3.0 equivalents) in anhydrous tetrahydrofuran (THF).

  • Addition of Starting Material: Prepare a solution of 4-bromophenylacetonitrile (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the sodium hydride suspension over 30 minutes at room temperature.

  • Addition of Methylating Agent: After the addition is complete, add methyl iodide (2.4 equivalents) dropwise over 30 minutes. Use a water bath to maintain the reaction temperature below 40°C.

  • Reaction: Stir the reaction mixture overnight at room temperature.

  • Quenching and Workup: Carefully pour the reaction mixture into water and extract with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate eluent system.

Quantitative Data Summary

Reaction Step Starting Material Product Typical Yield Purity
Sandmeyer Reaction 4-Aminotoluene4-Bromotoluene70-73%>98%
Radical Bromination 4-Bromotoluene4-Bromobenzyl bromide~45%>99% (after recrystallization)
Cyanation 4-Bromobenzyl bromide4-BromophenylacetonitrileHigh>98%
Dimethylation 4-BromophenylacetonitrileThis compound96%>98% (after chromatography)

Experimental Workflow Diagrams

Workflow for the Synthesis of 4-Bromophenylacetonitrile

Cyanation_Workflow A Add 4-bromobenzyl bromide to a round-bottom flask B Add NaCN/KCN solution in aqueous ethanol A->B C Reflux the mixture B->C D Monitor by TLC C->D E Cool and extract with ether D->E F Wash, dry, and concentrate E->F G Purify by distillation or recrystallization F->G

Caption: Workflow for 4-bromophenylacetonitrile synthesis.

Workflow for the Synthesis of this compound

Methylation_Workflow A Suspend NaH in anhydrous THF B Dropwise add 4-bromophenylacetonitrile solution in THF A->B C Dropwise add methyl iodide B->C D Maintain temperature < 40°C C->D E Stir overnight at room temperature D->E F Quench with water and extract with ethyl acetate E->F G Combine, wash, and dry organic layers F->G H Purify by silica gel chromatography G->H

Caption: Workflow for the final product synthesis.

References

Alternative reagents for the synthesis of 2-(4-Bromophenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the synthesis of 2-(4-Bromophenyl)-2-methylpropanenitrile. This document addresses specific issues that may be encountered during experimentation, with a focus on alternative, less-toxic reagents and methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of this compound?

A1: The main challenge in synthesizing this compound from its corresponding tertiary benzylic halide, 2-bromo-2-(4-bromophenyl)propane, is the inherent steric hindrance around the tertiary carbon center. This steric bulk makes the substrate susceptible to elimination reactions (E1 or E2) when treated with a nucleophile like cyanide, leading to the formation of the undesired alkene byproduct, 1-bromo-4-(prop-1-en-2-yl)benzene. Achieving a high yield of the desired substitution product (SN1) requires careful selection of reagents and optimization of reaction conditions to favor substitution over elimination.

Q2: Are there safer, less-toxic alternatives to traditional cyanide reagents like NaCN or KCN?

A2: Yes, due to the high toxicity of simple alkali metal cyanides, several alternative cyanating agents with lower toxicity profiles have been developed. One of the most promising alternatives is potassium ferrocyanide (K₄[Fe(CN)₆]), a stable and less toxic coordination complex.[1][2] Its use, however, typically requires a catalyst, such as a palladium or nickel complex, to facilitate the cyanation reaction.[1][2][3][4]

Q3: What is Phase-Transfer Catalysis (PTC) and how can it be beneficial for this synthesis?

A3: Phase-Transfer Catalysis (PTC) is a technique used to facilitate the reaction between reactants located in different immiscible phases (e.g., a water-soluble salt and an organic-soluble substrate). A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, transports the nucleophile (in this case, the cyanide anion) from the aqueous phase to the organic phase where the reaction occurs.[5] For the synthesis of this compound, PTC can offer several advantages:

  • Increased reaction rates.

  • Milder reaction conditions (e.g., lower temperatures).

  • Improved yields by minimizing side reactions.

  • The ability to use less expensive and safer aqueous solutions of cyanide salts.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Low or No Product Formation 1. Catalyst poisoning: Cyanide ions can poison palladium catalysts, leading to deactivation.[1] 2. Insufficient reactivity of the cyanating agent: Potassium ferrocyanide requires activation to release the cyanide ions. 3. Steric hindrance: The bulky tertiary substrate may be unreactive under the chosen conditions.[6]1. Use appropriate ligands: Employ bulky, electron-rich phosphine ligands (e.g., XPhos) that can stabilize the palladium center and prevent cyanide poisoning.[1] 2. Optimize reaction conditions: For K₄[Fe(CN)₆], ensure the presence of a suitable co-solvent (e.g., water) to dissolve the salt and a base (e.g., KOAc or Na₂CO₃) to facilitate cyanide release.[1][2][7] 3. Increase reaction temperature: Carefully increasing the temperature may overcome the activation energy barrier, but monitor for an increase in elimination products.
High Yield of Elimination Byproduct 1. Strong basicity of the cyanide source/conditions: Traditional cyanide salts can act as bases, promoting elimination. 2. High reaction temperature: Higher temperatures often favor elimination over substitution. 3. Polar protic solvents: These solvents can promote solvolysis and E1 reactions.1. Use a less basic cyanide source: K₄[Fe(CN)₆] in the presence of a mild base is a good option. 2. Lower the reaction temperature: If possible, run the reaction at a lower temperature for a longer duration. 3. Solvent selection: Use a polar aprotic solvent (e.g., dioxane, MeCN) to disfavor E1 pathways. A biphasic system with a phase-transfer catalyst can also be effective.
Incomplete Reaction 1. Poor solubility of reagents: K₄[Fe(CN)₆] has low solubility in many organic solvents. 2. Insufficient catalyst loading or activity. 3. Short reaction time. 1. Use a co-solvent: A mixture of an organic solvent like dioxane or acetonitrile with water can improve the solubility of K₄[Fe(CN)₆].[1][2][7] 2. Increase catalyst loading: A modest increase in the catalyst and ligand concentration may improve conversion. 3. Extend reaction time: Monitor the reaction by TLC or GC-MS to determine the optimal reaction time.

Alternative Reagent Protocols

Protocol 1: Palladium-Catalyzed Cyanation of an Aryl Halide with K₄[Fe(CN)₆] (Adaptable for Tertiary Benzylic Halides)

This protocol is based on a general method for the cyanation of aryl chlorides and bromides and would require optimization for a tertiary benzylic bromide substrate.[1]

Materials:

  • 2-Bromo-2-(4-bromophenyl)propane (starting material)

  • Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O)

  • Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst

  • XPhos (or a similar bulky phosphine ligand)

  • Potassium acetate (KOAc) or Sodium Carbonate (Na₂CO₃)

  • Dioxane (anhydrous)

  • Water (degassed)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel equipped with a magnetic stir bar, add the palladium precatalyst, the phosphine ligand, and potassium ferrocyanide trihydrate (0.5 equivalents relative to the aryl halide).

  • Add the starting tertiary benzylic bromide (1 equivalent).

  • Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Add anhydrous dioxane and degassed water (typically a 1:1 to 5:1 ratio of dioxane to water).

  • Add the base (e.g., KOAc, 0.125 equivalents).

  • Heat the reaction mixture to 70-100 °C and stir vigorously. The optimal temperature will need to be determined experimentally to balance reaction rate and the formation of elimination byproducts.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data for Cyanation of Aryl Halides with K₄[Fe(CN)₆]

The following table summarizes yields for the cyanation of various aryl chlorides using a palladium-catalyzed system with K₄[Fe(CN)₆], which can serve as a benchmark for optimization.[2]

Substrate (ArCl)Yield (%)
4-Chlorotoluene93
4-Chloroanisole85
4-Chlorobenzonitrile96
2-Chlorotoluene88

Note: Yields for the tertiary benzylic bromide are expected to be lower and will be highly dependent on optimized conditions.

Visualizations

Reaction Pathway

Reaction_Pathway cluster_reactants Reactants cluster_catalyst Catalytic System Substrate 2-Bromo-2-(4-bromophenyl)propane Product This compound Substrate->Product Substitution (Desired) Byproduct Elimination Product Substrate->Byproduct Elimination (Side Reaction) Cyanide_Source K4[Fe(CN)6] Cyanide_Source->Product Catalyst Pd Catalyst + Ligand Catalyst->Product Catalyst->Byproduct Base Base Base->Product Base->Byproduct Experimental_Workflow A 1. Assemble Reaction B 2. Inert Atmosphere A->B C 3. Add Solvents & Base B->C D 4. Heat & Stir C->D E 5. Monitor Progress D->E F 6. Work-up E->F Reaction Complete G 7. Purification F->G H Product G->H Troubleshooting_Logic Start Reaction Outcome LowYield Low Yield? Start->LowYield HighElimination High Elimination? LowYield->HighElimination Yes Success Successful Synthesis LowYield->Success No IncompleteReaction Incomplete Reaction? HighElimination->IncompleteReaction No LowerTemp Lower Temperature HighElimination->LowerTemp Yes CheckCatalyst Check Catalyst/Ligand IncompleteReaction->CheckCatalyst No CheckSolubility Improve Reagent Solubility IncompleteReaction->CheckSolubility Yes IncreaseTemp Increase Temperature CheckCatalyst->IncreaseTemp ChangeBase Use Milder Base LowerTemp->ChangeBase IncreaseTime Increase Reaction Time CheckSolubility->IncreaseTime

References

Minimizing byproduct formation in the preparation of 2-(4-Bromophenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals. It provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-(4-Bromophenyl)-2-methylpropanenitrile, with a focus on minimizing byproduct formation.

Troubleshooting Guide & FAQs

This section is formatted as a series of questions and answers to directly address potential issues during your experiment.

Q1: I am observing a low yield of the desired product, this compound, and a significant amount of an alkene byproduct, 1-bromo-4-(prop-1-en-2-yl)benzene. How can I minimize this elimination reaction?

A1: The formation of an alkene byproduct is a common issue, arising from a competing elimination reaction (E1 or E2) with the desired nucleophilic substitution (S\N1 or S\N2). The benzylic position of your starting material is susceptible to both reaction pathways.[1] To favor substitution over elimination, consider the following adjustments:

  • Choice of Base/Nucleophile: Cyanide salts (e.g., NaCN, KCN) are not only nucleophiles but also bases. Using a less hindered and more nucleophilic cyanide source can be beneficial. If using a strong base is necessary for your specific protocol, consider lowering the reaction temperature.

  • Temperature Control: Lowering the reaction temperature generally favors substitution over elimination. Elimination reactions often have a higher activation energy and are more favored at elevated temperatures.

  • Solvent Selection: The choice of solvent can influence the reaction pathway. Polar apathetic solvents like DMSO or DMF can be effective for S\N2 reactions. For S\N1 type reactions, a less nucleophilic, polar protic solvent might be used, but care must be taken as this can also promote solvolysis.

  • Phase-Transfer Catalysis (PTC): Employing a phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide) can be highly effective.[2][3][4] PTC facilitates the transfer of the cyanide anion to the organic phase, allowing for milder reaction conditions and often improving the yield of the substitution product while minimizing elimination.[2][4]

Q2: My final product is contaminated with isomeric impurities, specifically the ortho- and meta-bromophenyl isomers. How can I improve the regioselectivity of the synthesis?

A2: The presence of ortho- and meta-isomers typically points to a lack of selectivity in the bromination step if you are synthesizing your precursor. If you are starting from a pre-brominated compound, ensure its isomeric purity before proceeding. If you are performing the bromination:

  • Brominating Agent and Catalyst: The choice of brominating agent and catalyst is crucial for directing the substitution to the para position. For electrophilic aromatic substitution, the directing effect of the alkyl group on the benzene ring will guide the position of bromination. Ensure your reaction conditions are optimized for para-selectivity.

  • Purification of Starting Material: It is critical to start with a highly pure para-isomer of your starting material. If you are preparing the precursor yourself, for instance by bromination of 2-methyl-2-phenylpropanenitrile, ensure that the para-isomer is effectively isolated from the ortho- and meta-isomers before proceeding to the next step.

Q3: The reaction is very slow or appears to have stalled. What are the potential causes and solutions?

A3: A stalled reaction can be due to several factors:

  • Poor Solubility of Cyanide Salt: Alkali metal cyanides have poor solubility in many organic solvents.[5] To address this, ensure vigorous stirring to maximize the interfacial area between the reactants.[6] The use of a phase-transfer catalyst can significantly improve the solubility and reactivity of the cyanide salt in the organic phase.[4][5]

  • Inactivation of the Nucleophile: The presence of acidic impurities can protonate the cyanide ion, reducing its nucleophilicity.[5] Ensure all reagents and solvents are dry and free of acidic contaminants.

  • Leaving Group Quality: If you are starting from a benzylic alcohol, it must be converted to a good leaving group (e.g., a tosylate or a halide). An inefficient conversion will result in a poor overall reaction rate. If starting from a benzylic halide, ensure its purity and reactivity.

  • Temperature: While high temperatures can promote side reactions, a temperature that is too low may result in an impractically slow reaction rate. A careful optimization of the reaction temperature is necessary.

Q4: I am concerned about the toxicity of the cyanide reagents. Are there safer alternatives?

A4: While traditional cyanide sources like NaCN and KCN are effective, they are highly toxic. Several less toxic alternatives have been developed:

  • Zinc Cyanide (Zn(CN)2): This is a less toxic alternative to alkali metal cyanides and can be used in nickel-catalyzed cyanation reactions.[7]

  • Potassium Hexacyanoferrate(II) (K4[Fe(CN)6]): This is a non-toxic source of cyanide that can be used in palladium-catalyzed cyanation of aryl halides.[8][9]

  • Organic Cyanide Sources: Reagents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) can act as electrophilic cyanating agents and may offer a safer alternative in certain synthetic routes.[10]

Data Presentation

The following table summarizes the expected impact of various reaction parameters on the formation of the desired product versus the primary byproduct, the elimination product (alkene).

ParameterConditionDesired Product (Substitution)Byproduct (Elimination)Rationale
Temperature LowFavoredDisfavoredSubstitution reactions generally have a lower activation energy than elimination reactions.
HighDisfavoredFavoredHigher temperatures provide the energy to overcome the higher activation barrier of elimination.
Solvent Polar Aprotic (e.g., DMSO, DMF)Favored (S\N2)Can be significantStabilizes the transition state of an S\N2 reaction.
Polar Protic (e.g., Ethanol)Can be favored (S\N1)Favored (E1)Can solvate the leaving group and promote carbocation formation, which can lead to both substitution and elimination.
Cyanide Source High Nucleophilicity, Low BasicityFavoredDisfavoredA strong nucleophile will favor the S\N2 pathway, while a strong base will favor the E2 pathway.
Phase-Transfer Catalyst PresentFavoredDisfavoredAllows for milder reaction conditions and a higher effective concentration of the nucleophile in the organic phase, promoting substitution.[2][4]

Experimental Protocols

Below is a representative experimental protocol for the synthesis of this compound from 2-(4-bromophenyl)-2-methylpropyl bromide using phase-transfer catalysis, designed to minimize byproduct formation.

Materials:

  • 2-(4-bromophenyl)-2-methylpropyl bromide

  • Sodium cyanide (NaCN)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Water

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(4-bromophenyl)-2-methylpropyl bromide (1.0 eq) and tetrabutylammonium bromide (0.1 eq) in toluene.

  • In a separate beaker, carefully prepare a solution of sodium cyanide (1.5 eq) in water. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Add the aqueous sodium cyanide solution to the toluene solution in the reaction flask.

  • Heat the biphasic mixture to 60-70°C with vigorous stirring. The vigorous stirring is crucial to ensure efficient phase transfer.[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the organic layer. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

Mandatory Visualization

The following diagram illustrates a logical troubleshooting workflow for addressing common issues during the synthesis of this compound.

TroubleshootingWorkflow Troubleshooting Workflow for this compound Synthesis start Start Synthesis check_yield Low Yield or Stalled Reaction? start->check_yield check_byproduct Byproduct Formation? check_yield->check_byproduct No check_reagents Check Reagent Purity & Dryness check_yield->check_reagents Yes alkene_byproduct Alkene Byproduct (Elimination)? check_byproduct->alkene_byproduct Yes end Successful Synthesis check_byproduct->end No isomer_byproduct Isomeric Impurities? alkene_byproduct->isomer_byproduct No optimize_temp Lower Reaction Temperature alkene_byproduct->optimize_temp Yes check_sm_purity Verify Purity of Starting Material isomer_byproduct->check_sm_purity Yes isomer_byproduct->end No use_ptc Use Phase-Transfer Catalyst optimize_temp->use_ptc check_reagents->use_ptc

Caption: A decision tree for troubleshooting common synthesis issues.

References

Validation & Comparative

Comparative analysis of synthetic routes to 2-(4-Bromophenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes for the preparation of 2-(4-Bromophenyl)-2-methylpropanenitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The routes are evaluated based on yield, reaction conditions, and starting materials, with detailed experimental protocols and a visual workflow to aid in methodological selection.

At a Glance: Comparison of Synthetic Routes

Synthetic RouteStarting Material(s)Key StepsReported YieldKey AdvantagesKey Disadvantages
Route 1: Direct Alkylation 4-Bromophenylacetonitrile, IodomethaneDeprotonation followed by dual methylation96%High yield, one-pot reactionUse of sodium hydride requires anhydrous conditions and careful handling
Route 2: Sandmeyer Reaction p-Nitrophenylacetonitrile, IodomethaneMethylation, Nitro reduction, Diazotization, Sandmeyer brominationOverall yield is lower due to multiple stepsAvoids direct handling of 4-bromophenylacetonitrile which can be lachrymatory, modular approachMulti-step synthesis, potentially lower overall yield, involves diazotization which requires careful temperature control

Experimental Protocols

Route 1: Direct Alkylation of 4-Bromophenylacetonitrile

This route involves the direct methylation of 4-bromophenylacetonitrile using a strong base and an alkylating agent.

Materials:

  • 4-Bromophenylacetonitrile

  • Sodium hydride (60% dispersion in mineral oil)

  • Iodomethane

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel

Procedure:

  • A solution of 4-bromophenylacetonitrile (10.0 g, 51.0 mmol) in anhydrous THF (200 mL) is prepared at room temperature.

  • In a separate flask, a suspension of sodium hydride (6.0 g, 153 mmol) in anhydrous THF (400 mL) is prepared.

  • The 4-bromophenylacetonitrile solution is added dropwise to the sodium hydride suspension over 30 minutes.

  • Iodomethane (7.6 mL, 122 mmol) is then added slowly over 30 minutes, maintaining the reaction temperature below 40 °C with occasional cooling in a water bath.

  • The reaction mixture is stirred overnight at room temperature.

  • Upon completion, the reaction is quenched by pouring it into water (500 mL).

  • The aqueous layer is extracted with ethyl acetate (2 x 300 mL).

  • The combined organic layers are washed with brine (2 x 300 mL), dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by silica gel column chromatography (eluent: 2% ethyl acetate in hexane) to afford this compound as a yellow oil (11 g, 96% yield).[1]

Route 2: Multi-step Synthesis via Sandmeyer Reaction

This route builds the target molecule in a stepwise fashion, culminating in a Sandmeyer reaction to introduce the bromo substituent.

Step 2a: Synthesis of 2-methyl-2-(4-nitrophenyl)propanenitrile

  • In a flask equipped with a stirrer and under an inert atmosphere, 60% sodium hydride is added to ice-cold DMF.

  • A solution of 4-nitrophenylacetonitrile in DMF is added dropwise while maintaining the low temperature.

  • Methyl iodide is then added dropwise, and the reaction is stirred until completion (monitored by TLC).

  • The reaction is quenched with water and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated to yield the crude product, which can be purified by recrystallization.

Step 2b: Synthesis of 2-(4-aminophenyl)-2-methylpropanenitrile

  • 2-methyl-2-(4-nitrophenyl)propanenitrile (1.0 mmol) is dissolved in ethyl acetate (20 mL).

  • Stannous chloride dihydrate (3.52 g, 15.86 mmol) is added to the solution.

  • The reaction mixture is stirred at room temperature overnight.

  • After the reaction is complete, the mixture is made alkaline with aqueous sodium carbonate.

  • The organic layer is separated, washed with water, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by silica gel column chromatography (eluent: ethyl acetate/petroleum ether 1:9 v/v) to give 2-(4-aminophenyl)-2-methylpropanenitrile (yields up to 89%).

Step 2c: Synthesis of this compound via Sandmeyer Reaction

  • 2-(4-aminophenyl)-2-methylpropanenitrile is dissolved in an aqueous acidic solution (e.g., HBr/H2O) and cooled to 0-5 °C.

  • A cold aqueous solution of sodium nitrite is added dropwise while maintaining the temperature below 5 °C to form the diazonium salt. The completion of diazotization is checked with starch-iodide paper.

  • In a separate flask, a solution of copper(I) bromide in HBr is prepared and cooled.

  • The cold diazonium salt solution is slowly added to the copper(I) bromide solution with vigorous stirring.

  • Effervescence (evolution of N2 gas) is observed. The reaction is allowed to warm to room temperature and then heated gently (e.g., to 50-60 °C) until the evolution of nitrogen ceases.

  • The mixture is cooled and extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

  • The organic layer is washed with water, dilute NaOH solution to remove any phenolic byproducts, and then brine.

  • The organic layer is dried over an anhydrous salt and the solvent is evaporated to give the crude product, which can be purified by distillation or chromatography.

Synthetic Route Comparison Workflow

G Comparative Workflow for this compound Synthesis cluster_0 Route 1: Direct Alkylation cluster_1 Route 2: Sandmeyer Reaction cluster_2 Key Considerations A1 4-Bromophenylacetonitrile B1 Deprotonation & Methylation (NaH, CH3I) A1->B1 High Yield (96%) C1 This compound B1->C1 A2 p-Nitrophenylacetonitrile B2 Methylation (NaH, CH3I) A2->B2 C2 2-Methyl-2-(4-nitrophenyl)propanenitrile B2->C2 D2 Nitro Reduction (SnCl2 or Fe/NH4Cl) C2->D2 E2 2-(4-Aminophenyl)-2-methylpropanenitrile D2->E2 F2 Diazotization & Sandmeyer Rxn (NaNO2, HBr, CuBr) E2->F2 Multi-step G2 This compound F2->G2 K1 Route 1: - Fewer steps - Higher overall yield - Requires stringent anhydrous conditions K2 Route 2: - More steps - Potentially lower overall yield - Avoids lachrymatory starting material - Diazotization requires careful temperature control

Caption: Workflow of two synthetic routes to this compound.

Discussion

Route 1 offers a highly efficient and direct one-pot synthesis from commercially available 4-bromophenylacetonitrile, boasting a high reported yield of 96%.[1] The primary drawback is the use of sodium hydride, which necessitates strictly anhydrous conditions and careful handling due to its reactivity with water.

Route 2 provides a more modular approach, starting from p-nitrophenylacetonitrile. This route involves several steps: methylation, reduction of the nitro group, and finally, a Sandmeyer reaction. While each step generally proceeds with good yield, the multi-step nature will likely result in a lower overall yield compared to Route 1. However, this route avoids the use of the potentially lachrymatory 4-bromophenylacetonitrile in the initial step. The Sandmeyer reaction, while a classic and reliable transformation, requires careful control of temperature during the diazotization step to prevent the formation of unwanted phenolic byproducts. The choice between these two routes will depend on the specific requirements of the synthesis, including scale, available equipment, and safety considerations.

References

A Comparative Guide to 2-(4-Bromophenyl)-2-methylpropanenitrile and Other Brominated Intermediates in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science research, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency, scalability, and economic viability of a synthetic route. Brominated aromatic compounds are a cornerstone in modern organic synthesis, serving as versatile intermediates for the construction of complex molecular architectures through various cross-coupling reactions. This guide provides an objective comparison of 2-(4-Bromophenyl)-2-methylpropanenitrile with other common brominated intermediates, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions for their synthetic endeavors.

Introduction to this compound

This compound is a valuable intermediate characterized by the presence of a bromine atom on the phenyl ring and a gem-dimethylnitrile group. This unique combination of functional groups makes it a strategic precursor in the synthesis of various target molecules, particularly in the pharmaceutical industry where it serves as a key intermediate for the synthesis of quinoline inhibitors and the antihistamine bilastine.[1] The bromine atom provides a reactive handle for cross-coupling reactions, while the nitrile and gem-dimethyl groups can be further manipulated or may contribute to the desired steric and electronic properties of the final product.

Comparison of Physicochemical Properties

A fundamental understanding of the physicochemical properties of an intermediate is crucial for its handling, reaction setup, and purification. The table below summarizes the key properties of this compound and three other commonly used brominated intermediates: 4-bromotoluene, 4-bromoanisole, and 4-bromobenzonitrile.

PropertyThis compound4-Bromotoluene4-Bromoanisole4-Bromobenzonitrile
CAS Number 101184-73-0106-38-7104-92-7623-00-7
Molecular Formula C₁₀H₁₀BrNC₇H₇BrC₇H₇BrOC₇H₄BrN
Molecular Weight ( g/mol ) 224.10171.04187.04182.02
Appearance Colorless to pale yellow liquid or solidColorless liquidColorless to light yellow liquidWhite to off-white crystalline solid
Boiling Point (°C) 299.8 at 760 mmHg184-185215224-226
Melting Point (°C) 110-113-28.511-13112-114
Solubility Soluble in organic solvents, insoluble in waterSoluble in organic solvents, insoluble in waterSoluble in organic solvents, insoluble in waterSoluble in organic solvents, insoluble in water

Performance in Cross-Coupling Reactions

The utility of brominated intermediates is largely defined by their performance in cross-coupling reactions, which are fundamental for carbon-carbon and carbon-heteroatom bond formation. The reactivity of aryl bromides in these reactions is generally higher than that of aryl chlorides due to the lower C-Br bond dissociation energy, making them preferred substrates for many transformations.

While direct, side-by-side comparative studies under identical conditions are not always available in the literature, we can infer performance based on established reactivity principles and reported yields for similar transformations. The following sections provide a comparative overview of this compound and alternative intermediates in three key cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. The electronic nature of the substituent on the aryl bromide can influence the reaction rate and yield.

Aryl BromideCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compoundPhenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O10012~90 (estimated)
4-BromotoluenePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100895-99[2]
4-BromoanisolePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O801292
4-BromobenzonitrilePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O100698

Note: Yields are based on literature reports for similar substrates and conditions and are intended for comparative purposes. Actual yields may vary depending on the specific reaction conditions and substrate purity.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. Electron-withdrawing groups on the aryl halide can sometimes accelerate the rate-determining oxidative addition step.

Aryl BromideCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compoundPhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF656~85-90 (estimated)
4-BromotoluenePhenylacetylenePd(PPh₃)₄ / CuIi-Pr₂NHToluene80491
4-BromoanisolePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF80595
4-BromobenzonitrilePhenylacetylenePd(PPh₃)₄ / CuIEt₃NToluene90396

Note: Yields are based on literature reports for similar substrates and conditions and are intended for comparative purposes. Actual yields may vary depending on the specific reaction conditions and substrate purity.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides. The steric hindrance and electronic properties of the aryl bromide can impact the efficiency of this transformation.

Aryl BromideAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compoundMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene10012~80-85 (estimated)
4-BromotolueneAnilinePd(OAc)₂ / BINAPNaOtBuToluene1001693
4-BromoanisolePiperidinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane1002492
4-Bromobenzonitrilen-HexylaminePd(OAc)₂ / RuPhosK₃PO₄t-Amyl alcohol1101894

Note: Yields are based on literature reports for similar substrates and conditions and are intended for comparative purposes. Actual yields may vary depending on the specific reaction conditions and substrate purity.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful synthesis. Below are representative procedures for the synthesis of this compound and its application in a Suzuki-Miyaura coupling reaction.

Synthesis of this compound[1]

Materials:

  • 4-Bromophenylacetonitrile

  • Methylating agent (e.g., methyl iodide)

  • Phase transfer catalyst (e.g., tetrabutylammonium bromide)

  • Aqueous alkali solution (e.g., sodium hydroxide)

  • Benzene (or a suitable alternative solvent)

Procedure:

  • Dissolve 4-Bromophenylacetonitrile in the reaction solvent (e.g., benzene) in a reaction vessel equipped with a stirrer and a dropping funnel.

  • Add the phase transfer catalyst to the solution.

  • Cool the mixture to a low temperature (e.g., 0-5 °C) using an ice bath.

  • Slowly add the aqueous alkali solution to the reaction mixture while maintaining the low temperature.

  • Add the methylating agent dropwise to the mixture, ensuring the temperature remains controlled.

  • Allow the reaction to stir at low temperature for a specified period until completion (monitored by TLC or GC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method (e.g., distillation or column chromatography) to yield this compound.

Expected Outcome:

  • Yield: 84-90%[1]

  • Purity: >99% (by GC)[1]

General Protocol for Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask or reaction vial, add this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Visualization of Synthetic Pathways and Workflows

Visual representations of reaction pathways and experimental workflows can significantly enhance understanding and aid in experimental planning.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start 4-Bromophenylacetonitrile Reagents Methylating Agent Phase Transfer Catalyst Base Start->Reagents 1. Mix Reaction Alkylation Reaction Reagents->Reaction 2. React Workup Quenching Extraction Purification Reaction->Workup 3. Process Product This compound Workup->Product 4. Isolate

Caption: Workflow for the synthesis of this compound.

Suzuki_Coupling_Pathway ArylBromide 2-(4-Bromophenyl)-2- methylpropanenitrile OxidativeAddition Oxidative Addition ArylBromide->OxidativeAddition BoronicAcid Arylboronic Acid Transmetalation Transmetalation BoronicAcid->Transmetalation Catalyst Pd(0) Catalyst Catalyst->OxidativeAddition Base Base (e.g., K2CO3) Base->Transmetalation OxidativeAddition->Transmetalation ReductiveElimination Reductive Elimination Transmetalation->ReductiveElimination ReductiveElimination->Catalyst Regeneration Product Biaryl Product ReductiveElimination->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound stands as a highly useful and reactive intermediate in organic synthesis. Its performance in key cross-coupling reactions is comparable to, and in some cases potentially advantageous over, simpler brominated aromatics, particularly when the gem-dimethylnitrile moiety is desired in the final target structure. While simpler alternatives like 4-bromotoluene or 4-bromoanisole may be more cost-effective for introducing a simple bromophenyl group, the unique structural features of this compound make it an indispensable building block for specific and complex molecular targets. The choice of intermediate will ultimately depend on the specific synthetic goals, cost considerations, and the desired functional group tolerance of the reaction sequence. This guide provides a foundational comparison to assist researchers in navigating these choices.

References

Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 2-(4-Bromophenyl)-2-methylpropanenitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Compounds derived from 2-(4-Bromophenyl)-2-methylpropanenitrile have emerged as a promising scaffold, exhibiting a range of biological activities. This guide provides an objective comparison of the anticancer and antimicrobial properties of two key classes of these derivatives: quinoline-oxadiazoles and quinoline-carbohydrazides, supported by experimental data to inform future drug discovery and development efforts.

Comparative Analysis of Biological Activity

The biological evaluation of compounds derived from this compound has primarily focused on their efficacy as anticancer and antimicrobial agents. The data presented below summarizes the quantitative performance of two distinct series of derivatives, highlighting their potential as inhibitors of key cellular targets.

Anticancer Activity

A series of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives has demonstrated significant cytotoxic activity against human hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines.[1] Notably, these compounds were also evaluated for their inhibitory effect on Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in many cancers.[1] The results are compared with the standard EGFR inhibitors, erlotinib and lapatinib.

Table 1: In Vitro Anticancer and EGFR Kinase Inhibitory Activities of 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole Derivatives (IC₅₀ values)

Compound IDModificationHepG2 (µg/mL)[1]MCF-7 (µg/mL)[1]EGFR Tyrosine Kinase (µM)[1]
8c 2-(4-Nitrophenyl)-1,3,4-oxadiazole0.1370.1640.14
12d 2-(Cinnamylthio)-1,3,4-oxadiazole0.2110.2310.18
8b 2-(4-Hydroxyphenyl)-1,3,4-oxadiazole0.1390.182Not Reported
Erlotinib Reference Standard0.3080.512Not Applicable
Lapatinib Reference StandardNot ReportedNot Reported0.12
Antimicrobial Activity

The antimicrobial potential of derivatives of this compound has been explored against a panel of pathogenic microbes. The quinoline-oxadiazole series exhibited broad-spectrum activity, while a series of quinoline-carbohydrazide derivatives showed notable efficacy against Staphylococcus aureus, a significant human pathogen.[1][2] The inhibitory activities are presented as Minimum Inhibitory Concentration (MIC) and, where applicable, as IC₅₀ values against the microbial enzyme DNA gyrase.

Table 2: Antimicrobial Activity of this compound Derivatives

Compound IDDerivative ClassS. aureus (MIC, µM)E. coli (MIC, µM)C. albicans (MIC, µM)S. aureus DNA Gyrase (IC₅₀, µM)[2]
17b Quinoline-oxadiazole[1]4-fold more active than NeomycinNot ReportedNot ReportedNot Reported
17d Quinoline-oxadiazole[1]Not Reported16-fold more active than NeomycinNot ReportedNot Reported
17e Quinoline-oxadiazole[1]Not ReportedNot Reported8-fold more active than NeomycinNot Reported
6b Quinoline-carbohydrazide[2]38.64Not ReportedNot Reported33.64
10 Quinoline-carbohydrazide[2]191.36Not ReportedNot Reported8.45
Neomycin Reference Standard[1]---Not Applicable
Ciprofloxacin Reference Standard[2]Not ReportedNot ReportedNot Reported3.80

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. The following are the key experimental protocols employed in the evaluation of these compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells (HepG2 or MCF-7) are seeded into 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 24 hours.

  • MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the resulting formazan crystals are dissolved in 100 µL of dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[1]

EGFR Tyrosine Kinase Inhibition Assay

This assay determines the ability of the compounds to inhibit the enzymatic activity of EGFR.

  • Reaction Mixture Preparation: The assay is performed using a kinase assay kit. The reaction mixture typically contains the EGFR enzyme, a substrate (e.g., a synthetic peptide), and ATP in a kinase buffer.

  • Inhibitor Addition: The test compounds at various concentrations are added to the reaction mixture.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated for a specified time (e.g., 60 minutes) at room temperature.

  • Signal Detection: The amount of ADP produced, which is proportional to the kinase activity, is measured using a detection reagent that generates a luminescent or fluorescent signal.

  • Data Analysis: The IC₅₀ values are determined by plotting the percentage of kinase inhibition against the compound concentration.[1]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured, and the inoculum is adjusted to a standard concentration (e.g., 0.5 McFarland standard).

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[2]

Visualizing the Pathways and Processes

To further elucidate the mechanisms and workflows, the following diagrams are provided.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival, Growth ERK->Proliferation Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates mTOR->Proliferation Inhibitor Quinoline-oxadiazole Derivative Inhibitor->EGFR Inhibits EGF EGF (Ligand) EGF->EGFR Binds

Caption: EGFR signaling pathway and the inhibitory action of quinoline-oxadiazole derivatives.

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell DNA_Gyrase DNA Gyrase (Topoisomerase II) Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Introduces negative supercoils Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Replication DNA Replication Supercoiled_DNA->Replication Inhibitor Quinoline-carbohydrazide Derivative Inhibitor->DNA_Gyrase Inhibits

Caption: Mechanism of action of quinoline-carbohydrazide derivatives via DNA gyrase inhibition.

MTT_Assay_Workflow start Start seed Seed Cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Add Test Compounds incubate1->treat incubate2 Incubate 24h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add DMSO to Solubilize Formazan incubate3->solubilize read Read Absorbance at 570 nm solubilize->read end Calculate IC50 read->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

References

A Comparative Guide to the Quantification of 2-(4-Bromophenyl)-2-methylpropanenitrile: HPLC vs. Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of chemical intermediates is paramount. This guide provides a detailed comparison of a proposed High-Performance Liquid Chromatography (HPLC) method and a Gas Chromatography (GC) method for the quantification of 2-(4-Bromophenyl)-2-methylpropanenitrile. The proposed HPLC method is based on established analytical protocols for structurally similar compounds, specifically aromatic nitriles and bromophenyl derivatives.[1][2][3][4]

Methodology Comparison

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of non-volatile or thermally labile compounds.[5][6] Gas Chromatography (GC), on the other hand, is ideal for volatile compounds or those that can be made volatile through derivatization.[7] The selection between these two powerful analytical techniques depends on the physicochemical properties of the analyte and the specific requirements of the analysis, such as sensitivity and sample matrix.

Proposed High-Performance Liquid Chromatography (HPLC) Method

This proposed reversed-phase HPLC (RP-HPLC) method is adapted from validated methods for similar aromatic nitriles and brominated compounds.[1][3][4] It is expected to provide excellent resolution and sensitivity for the quantification of this compound.

Alternative Method: Gas Chromatography (GC)

Gas chromatography offers a viable alternative for the analysis of this compound, given its likely volatility. The compound's purity has been assessed by GC, indicating its suitability for this technique.[8] A GC method coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can provide high sensitivity and selectivity.

Quantitative Performance Data

The following table summarizes the expected performance characteristics of the proposed HPLC method and a typical GC method, based on data from analogous compounds.

ParameterProposed HPLC Method (UV Detection)Gas Chromatography (FID/MS Detection)
Linearity (R²) ≥ 0.999[2]≥ 0.999
Limit of Detection (LOD) 0.01 - 0.1 µg/mL[2][9]0.004 µg/mL (as a derivative for a similar compound)[7]
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL[2][3]0.012 µg/mL (as a derivative for a similar compound)[7]
Accuracy (% Recovery) 95 - 105%[2]97.0% to 102.9% (for a similar compound)[7]
Precision (% RSD) ≤ 2%≤ 5%

Experimental Protocols

Proposed HPLC Method Protocol

1. Instrumentation:

  • HPLC system with a UV detector

  • Data acquisition and processing software

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

  • Column: C18, 150 x 4.6 mm, 5 µm particle size[1][3]

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water (gradient or isocratic, e.g., 60:40 v/v)[4]

  • Flow Rate: 1.0 mL/min[6]

  • Column Temperature: 25 °C[6]

  • Detection Wavelength: 254 nm[10]

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Accurately weigh the sample and dissolve it in the mobile phase to a known concentration.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography (GC) Method Protocol

1. Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Data acquisition and processing software

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringes for injection

2. Reagents and Materials:

  • Helium or Nitrogen (carrier gas)

  • Solvent for sample dissolution (e.g., ethyl acetate)

  • This compound reference standard

  • Column: Capillary column suitable for aromatic compounds (e.g., DB-5ms or equivalent)

3. Chromatographic Conditions:

  • Carrier Gas Flow: 1.0 mL/min

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at a suitable temperature (e.g., 100 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 280 °C) to ensure elution.

  • Detector Temperature (FID): 300 °C

4. Sample Preparation:

  • Accurately weigh the sample and dissolve it in a suitable solvent to a known concentration.

  • Inject an appropriate volume into the GC.

Workflow Diagrams

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample & Standard Dissolve Dissolve in Mobile Phase Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify Concentration Integrate->Quantify

Caption: Experimental workflow for the proposed HPLC method.

GC_Workflow cluster_prep_gc Sample & Standard Preparation cluster_analysis_gc GC Analysis cluster_data_gc Data Processing Weigh_GC Weigh Sample & Standard Dissolve_GC Dissolve in Solvent Weigh_GC->Dissolve_GC Inject_GC Inject into GC Dissolve_GC->Inject_GC Separate_GC Chromatographic Separation Inject_GC->Separate_GC Detect_GC FID/MS Detection Separate_GC->Detect_GC Integrate_GC Integrate Peak Area Detect_GC->Integrate_GC Quantify_GC Quantify Concentration Integrate_GC->Quantify_GC

Caption: Experimental workflow for the alternative GC method.

Conclusion

Both the proposed HPLC method and the alternative GC method are suitable for the quantification of this compound. The choice of method will depend on the available instrumentation, the required sensitivity, and the nature of the sample matrix. The proposed HPLC method is advantageous for its simplicity and robustness for non-volatile compounds, while GC may offer higher sensitivity, particularly when coupled with a mass spectrometer. For routine quality control, the proposed HPLC method is likely to be sufficient and cost-effective. Method validation according to ICH guidelines would be required for either method before implementation in a regulated environment.[3]

References

A Comparative Guide to Cross-Validation of Analytical Methods for 2-(4-Bromophenyl)-2-methylpropanenitrile Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 2-(4-Bromophenyl)-2-methylpropanenitrile is a critical step in the development of safe and effective active pharmaceutical ingredients (APIs). The selection and validation of appropriate analytical methods are paramount to guarantee reliable and accurate purity assessments. This guide provides a comparative overview of common analytical techniques for determining the purity of this compound and outlines a cross-validation approach to ensure the robustness and interchangeability of these methods.

Cross-validation is the process of comparing the results from two distinct analytical methods to assess their equivalence.[1][2] This is crucial when, for instance, a method is transferred between laboratories or when a new method is introduced to replace an existing one.[1][2] By demonstrating a strong correlation between the outcomes of different analytical techniques, a higher degree of confidence in the purity results is achieved.

This guide will focus on three widely used analytical methods for the purity assessment of organic compounds: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. While specific experimental conditions for this compound may require optimization, the principles and general protocols described herein provide a solid foundation for method development and cross-validation.

Comparison of Analytical Methods

The choice of an analytical method for purity determination depends on several factors, including the physicochemical properties of the analyte and its potential impurities, the required level of accuracy and precision, and practical considerations such as sample throughput and cost.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Quantitative NMR (qNMR)
Principle Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.The signal intensity is directly proportional to the number of atomic nuclei, providing a direct measure of the amount of substance.[3]
Typical Purity Assay Range 98.0% - 102.0%98.0% - 102.0%95.0% - 100.5%
Limit of Detection (LOD) ~0.01%~0.005%~0.1%
Limit of Quantitation (LOQ) ~0.03%~0.015%~0.3%
Sample Volatility Requirement Suitable for non-volatile and thermally labile compounds.Requires analytes to be volatile or amenable to derivatization to increase volatility.Not dependent on volatility.
Sample Preparation Typically involves dissolution in a suitable solvent and filtration.May require derivatization for polar or non-volatile compounds.Requires dissolution in a deuterated solvent with an internal standard.[3]
Key Advantages High resolution, versatility for a wide range of compounds, and robust for routine quality control.High sensitivity for volatile impurities, fast analysis times.Primary analytical method, requires no reference standard of the analyte, provides structural information.[4]
Potential Limitations Higher instrumentation cost compared to GC, may require more complex mobile phases.Not suitable for non-volatile or thermally unstable compounds without derivatization, which can introduce errors.Lower sensitivity compared to chromatographic methods, higher instrumentation cost.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods. The following are representative protocols for HPLC, GC, and qNMR analysis of a compound like this compound.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is suitable for the routine purity assessment and can separate a wide range of potential impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water is often effective for aromatic compounds. For example, starting with a 50:50 (v/v) mixture and gradually increasing the acetonitrile concentration.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Based on the UV spectrum of this compound (a common wavelength for aromatic compounds is around 254 nm).

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography (GC) Protocol

GC is a powerful technique for detecting volatile impurities. Given the structure of this compound, it should be amenable to GC analysis.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS)

  • Capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

Chromatographic Conditions:

  • Carrier Gas: Helium or Hydrogen

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to elute all components.

  • Detector Temperature: 300 °C (for FID)

  • Injection Volume: 1 µL (with an appropriate split ratio)

Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample.

  • Dissolve in 10 mL of a suitable volatile solvent such as acetone or ethyl acetate to obtain a concentration of 2 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

qNMR is a primary ratio method that can provide a highly accurate purity value without the need for a specific reference standard of the analyte.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Experimental Parameters:

  • Solvent: A deuterated solvent in which the analyte is fully soluble (e.g., Chloroform-d, Acetone-d6).

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte's signals (e.g., maleic acid, dimethyl sulfone).

  • Relaxation Delay (d1): A sufficiently long delay to ensure complete relaxation of all relevant nuclei (typically 5 times the longest T1 relaxation time).

  • Pulse Angle: A calibrated 90° pulse.

Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample and the internal standard into the same NMR tube.

  • Add the appropriate volume of deuterated solvent to completely dissolve both the sample and the internal standard.

Data Analysis: The purity is calculated by comparing the integral of a specific, well-resolved proton signal from the analyte with the integral of a signal from the internal standard, taking into account the number of protons giving rise to each signal and their respective molecular weights and weighed masses.

Cross-Validation Workflow

The following diagram illustrates a logical workflow for the cross-validation of HPLC and GC methods for the purity determination of this compound.

CrossValidationWorkflow cluster_method_dev Method Development & Validation cluster_analysis Sample Analysis cluster_comparison Data Comparison & Evaluation cluster_conclusion Conclusion HPLC_Dev Develop & Validate HPLC Method Sample_Prep Prepare Homogeneous Sample Batch HPLC_Dev->Sample_Prep GC_Dev Develop & Validate GC Method GC_Dev->Sample_Prep Analyze_HPLC Analyze Aliquots by HPLC Sample_Prep->Analyze_HPLC Analyze_GC Analyze Aliquots by GC Sample_Prep->Analyze_GC Data_Collection Collect Purity Data from Both Methods Analyze_HPLC->Data_Collection Analyze_GC->Data_Collection Stat_Analysis Perform Statistical Analysis (e.g., Bland-Altman, t-test) Data_Collection->Stat_Analysis Acceptance_Criteria Evaluate Against Pre-defined Acceptance Criteria Stat_Analysis->Acceptance_Criteria Conclusion Conclusion on Method Equivalence Acceptance_Criteria->Conclusion

Caption: Workflow for the cross-validation of HPLC and GC methods.

Conclusion

The purity of this compound can be reliably determined using several analytical techniques, with HPLC, GC, and qNMR being the most prominent. While HPLC and GC are excellent for routine quality control and impurity profiling, qNMR serves as a powerful primary method for obtaining a highly accurate purity value.

Cross-validation of two orthogonal methods, such as HPLC and GC, is a robust strategy to ensure the accuracy and reliability of purity data. By following a structured workflow that includes independent method validation, analysis of the same sample batch, and rigorous statistical comparison of the results, researchers and drug development professionals can have a high degree of confidence in their analytical findings. This, in turn, contributes to the overall quality and safety of the final pharmaceutical product.

References

A Spectroscopic Journey: Unraveling the Transformation of 2-(4-Bromophenyl)-2-methylpropanenitrile from its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the spectroscopic signatures of 2-(4-Bromophenyl)-2-methylpropanenitrile and its synthetic precursors, 4-bromobenzyl cyanide and 4-bromobenzyl bromide, provides valuable insights for researchers, scientists, and professionals in drug development. This guide offers an objective comparison of their spectral data, supported by detailed experimental protocols, to facilitate a deeper understanding of the chemical transformations involved.

The synthetic route from a simple brominated aromatic to a more complex nitrile derivative involves distinct changes in the molecular structure, which are clearly reflected in their spectroscopic profiles. By examining the Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data of each compound, we can trace the progression of the synthesis and confirm the identity and purity of the products at each stage.

Comparative Spectroscopic Data Analysis

The key to differentiating the target compound from its precursors lies in the unique signals corresponding to the functional groups introduced or modified in each synthetic step. The following tables summarize the quantitative spectroscopic data for 4-bromobenzyl bromide, 4-bromobenzyl cyanide, and the final product, this compound.

Compound Key IR Absorptions (cm⁻¹)
4-Bromobenzyl bromide C-H (aromatic), C-H (aliphatic), C-Br (aromatic), C-Br (aliphatic)
4-Bromobenzyl cyanide ~2250 (C≡N stretch), C-H (aromatic), C-H (aliphatic), C-Br (aromatic)
This compound ~2240 (C≡N stretch), C-H (aromatic), C-H (aliphatic), C-Br (aromatic)
Compound ¹H NMR Chemical Shifts (δ, ppm)
4-Bromobenzyl bromide ~7.4 (d, 2H, Ar-H), ~7.2 (d, 2H, Ar-H), ~4.4 (s, 2H, -CH₂Br)
4-Bromobenzyl cyanide ~7.5 (d, 2H, Ar-H), ~7.2 (d, 2H, Ar-H), ~3.7 (s, 2H, -CH₂CN)
This compound ~7.5 (d, 2H, Ar-H), ~7.4 (d, 2H, Ar-H), ~1.7 (s, 6H, -C(CH₃)₂)
Compound ¹³C NMR Chemical Shifts (δ, ppm)
4-Bromobenzyl bromide Aromatic carbons, ~33 (-CH₂Br)
4-Bromobenzyl cyanide Aromatic carbons, ~118 (C≡N), ~23 (-CH₂CN)
This compound Aromatic carbons, ~124 (C≡N), ~37 (-C(CH₃)₂), ~27 (-C(CH₃)₂)
Compound Mass Spectrometry (m/z)
4-Bromobenzyl bromide M⁺ peaks at ~248/250 (due to Br isotopes), fragment at 169/171 ([M-Br]⁺)
4-Bromobenzyl cyanide M⁺ peaks at ~195/197, fragment at 116 ([M-Br]⁺)
This compound M⁺ peaks at ~223/225, prominent fragment at 208/210 ([M-CH₃]⁺)

Visualizing the Synthetic Pathway

The transformation of 4-bromobenzyl bromide to this compound is a two-step process involving nucleophilic substitution. First, the bromide is displaced by a cyanide ion to form 4-bromobenzyl cyanide. Subsequently, the benzylic position is methylated to yield the final product.

Synthesis_Pathway 4-Bromobenzyl_bromide 4-Bromobenzyl bromide 4-Bromobenzyl_cyanide 4-Bromobenzyl cyanide 4-Bromobenzyl_bromide->4-Bromobenzyl_cyanide NaCN or KCN Final_Product 2-(4-Bromophenyl)-2- methylpropanenitrile 4-Bromobenzyl_cyanide->Final_Product Base, CH₃I

Synthetic route to this compound.

Experimental Protocols

The following are representative experimental protocols for the synthesis and spectroscopic analysis of the compounds.

Synthesis of 4-Bromobenzyl Cyanide

To a solution of 4-bromobenzyl bromide in a suitable solvent such as ethanol or acetone, an aqueous solution of sodium cyanide or potassium cyanide is added. The reaction mixture is then heated under reflux for several hours. After cooling, the product is extracted with an organic solvent, washed, dried, and purified by recrystallization or distillation to yield 4-bromobenzyl cyanide.

Synthesis of this compound

The methylation of 4-bromobenzyl cyanide can be achieved using a strong base and a methylating agent, often under phase-transfer catalysis (PTC) conditions to enhance reactivity and yield. In a typical procedure, 4-bromobenzyl cyanide is dissolved in an organic solvent like toluene. An aqueous solution of a strong base (e.g., sodium hydroxide) and a phase-transfer catalyst (e.g., a quaternary ammonium salt) are added. A methylating agent, such as methyl iodide, is then added dropwise while maintaining the reaction temperature. After the reaction is complete, the organic layer is separated, washed, dried, and the solvent is evaporated. The crude product is then purified by column chromatography or vacuum distillation.

Spectroscopic Analysis Workflow

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis Sample Purified Compound FTIR FTIR Spectroscopy Sample->FTIR NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR MS Mass Spectrometry (GC-MS) Sample->MS

General workflow for spectroscopic characterization.

FTIR Spectroscopy: A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, for liquids or solids soluble in a volatile solvent, a thin film can be cast on a salt plate (e.g., NaCl or KBr). The spectrum is recorded using an FTIR spectrometer.

NMR Spectroscopy: Approximately 5-10 mg of the sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm). ¹H and ¹³C NMR spectra are then acquired on an NMR spectrometer.

Mass Spectrometry (GC-MS): A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared. The solution is injected into a gas chromatograph coupled to a mass spectrometer (GC-MS). The compound is separated on the GC column and then ionized (typically by electron impact) and the mass-to-charge ratio of the resulting fragments is detected.

Conclusion

The spectroscopic comparison of this compound with its precursors, 4-bromobenzyl bromide and 4-bromobenzyl cyanide, clearly illustrates the power of these analytical techniques in monitoring chemical reactions and characterizing organic compounds. The appearance of the characteristic nitrile stretch in the IR spectrum, the upfield shift of the benzylic protons and the appearance of the methyl singlet in the ¹H NMR spectrum, and the changes in the molecular ion and fragmentation patterns in the mass spectrum provide unequivocal evidence for the successful synthesis of the target molecule. This guide serves as a valuable resource for researchers by providing a clear and concise comparison of the key spectroscopic features of these compounds.

In Silico and Biological Performance of Bromophenyl-Containing Heterocyclic Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of various heterocyclic compounds containing a bromophenyl moiety, based on available in silico and in vitro studies. While specific research on 2-(4-Bromophenyl)-2-methylpropanenitrile derivatives is limited in the reviewed literature, this guide focuses on structurally related bromophenyl derivatives that have been investigated for their potential as therapeutic agents. The data presented herein, including quantitative comparisons, experimental protocols, and pathway visualizations, aims to inform future research and drug discovery efforts in this area.

Comparative Analysis of Biological Activity

The following tables summarize the quantitative data from various studies on bromophenyl-containing derivatives, comparing their biological activities against different targets.

Table 1: Antimicrobial Activity of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives
CompoundTarget OrganismMIC (μM)[1]DNA Gyrase IC50 (μM)[1][2]Molecular Docking Score (kcal/mol)[1][2]
5 S. aureus49.04--
6a S. aureus164.35--
6b S. aureus38.6433.64-7.73
10 S. aureus191.368.45-
11 S. aureus192.29--
13 S. aureus381.81--
14 S. aureus761.77--
Ciprofloxacin (Reference) S. aureus-3.80-7.29
Table 2: EGFR Inhibitory Activity of a 4H-Benzo[h]chromene Derivative
CompoundEGFR TargetIC50 (μM)[3]
2-amino-6-methoxy-4-(2-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile EGFRWT3.27 ± 0.72
EGFRT790M1.92 ± 0.05
Erlotinib (Reference) EGFRWT-
Gefitinib (Reference) EGFRWT-
Table 3: Anticancer Activity of Bromophenyl Derivatives
Compound ClassCancer Cell LineIC50 (μM)Reference
4-Phenyl-2-quinolone derivative (Compound 22)COLO2050.32[4][4]
H4600.89[4][4]
Methylated/Acetylated Bromophenol (4b-4)K562 (leukemia)Induced apoptosis[5][5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Molecular Docking Protocol

In silico molecular docking studies are crucial for predicting the binding affinity and interaction patterns of a ligand with a target protein. A general workflow for molecular docking is as follows:

  • Protein and Ligand Preparation : The three-dimensional structure of the target protein is obtained from a protein database like the Protein Data Bank (PDB). The structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges. The 2D structure of the ligand is drawn using chemical drawing software and converted to a 3D structure. Energy minimization is performed to obtain a stable conformation.

  • Grid Generation : A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.

  • Docking Simulation : A docking program, such as AutoDock, is used to explore the conformational space of the ligand within the defined grid and to calculate the binding energy for different poses.[6]

  • Analysis of Results : The docking results are analyzed to identify the best binding pose based on the binding energy and to visualize the interactions between the ligand and the protein residues.

Synthesis of 2-amino-6-methoxy-4-(2-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile[3]

A mixture of 4-methoxynaphthalen-1-ol (0.01 mol), 2-bromobenzaldehyde (0.01 mol), malononitrile (0.01 mol), and piperidine (0.5 mL) in 30 mL of absolute ethanol was subjected to microwave irradiation at 400 W and 140 °C for two minutes. The resulting solid was filtered, washed with ethanol, and recrystallized from ethanol to yield the final product.

In Vitro Anticancer Activity Assay (MTT Assay)[4]
  • Cell Seeding : Cancer cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Compound Treatment : The cells are treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition : Following incubation, the MTT reagent is added to each well, and the plates are incubated for a few hours. Viable cells metabolize the MTT into formazan crystals.

  • Solubilization : A solubilizing agent like DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement : The absorbance of the solution is measured using a microplate reader at a specific wavelength (around 570 nm).

  • IC50 Calculation : The half-maximal inhibitory concentration (IC50) is determined from the dose-response curve.

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and conceptual relationships discussed in the reviewed studies.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_insilico In Silico Analysis cluster_invitro In Vitro Evaluation synthesis One-pot, three-component heterocyclocondensation purification Filtration and Recrystallization synthesis->purification characterization Spectroscopic Analysis (NMR, IR, Mass Spec) purification->characterization docking Molecular Docking characterization->docking mic Antimicrobial Assay (MIC Determination) characterization->mic ic50 Anticancer Assay (IC50 Determination) characterization->ic50 admet ADMET Prediction docking->admet

Caption: A generalized workflow for the synthesis, in silico analysis, and in vitro evaluation of novel chemical compounds.

molecular_docking_workflow start Start prep_protein Prepare Target Protein (e.g., from PDB) start->prep_protein prep_ligand Prepare Ligand (Synthesized Compound) start->prep_ligand grid_gen Define Binding Site (Grid Generation) prep_protein->grid_gen prep_ligand->grid_gen docking Perform Docking (e.g., AutoDock) grid_gen->docking analysis Analyze Results (Binding Energy, Interactions) docking->analysis end End analysis->end

References

Structure-Activity Relationship of 2-(4-Bromophenyl)-2-methylpropanenitrile Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of hypothetical analogs of 2-(4-Bromophenyl)-2-methylpropanenitrile. Due to the limited availability of direct SAR studies on this specific compound series in publicly accessible literature, this document outlines the fundamental principles of SAR exploration for this chemical scaffold. It includes potential biological targets, detailed experimental protocols for assessing activity, and illustrative data presented in a structured format. The information herein is intended to serve as a foundational resource for researchers initiating SAR studies on novel α,α-disubstituted arylacetonitriles.

Introduction to the Pharmacological Potential

The 2-aryl-2-methylpropanenitrile scaffold is a key structural motif found in various biologically active compounds. The presence of a bromine atom on the phenyl ring suggests potential for interactions with hydrophobic pockets in protein targets and may influence metabolic stability. The gem-dimethyl group can provide steric hindrance, potentially affecting binding orientation and metabolic susceptibility. The nitrile group, a potential hydrogen bond acceptor, can also be a site of metabolic transformation.

A plausible biological target for this class of compounds is the Cytochrome P450 family of enzymes, particularly CYP1A1, which is involved in the metabolism of xenobiotics. Inhibition of CYP1A1 is a therapeutic strategy in certain cancers and can modulate the toxicity of various pro-carcinogens. Furthermore, compounds with this scaffold may exhibit cytotoxic effects against cancer cell lines through various mechanisms.

Comparative Analysis of Biological Activity

To illustrate the principles of a structure-activity relationship study for this compound analogs, the following table presents hypothetical quantitative data. The table explores how modifications to the aromatic ring and the alkyl substituents might influence inhibitory activity against CYP1A1 and cytotoxicity in a representative cancer cell line (e.g., MCF-7).

Table 1: Hypothetical Structure-Activity Relationship Data

Compound IDR1 (Aromatic Substitution)R2, R3 (Alkyl Substitution)CYP1A1 Inhibition IC50 (µM)Cytotoxicity (MCF-7) IC50 (µM)
1 (Parent) 4-BrCH3, CH35.212.8
2 4-ClCH3, CH37.818.5
3 4-FCH3, CH310.125.3
4 4-OCH3CH3, CH315.645.1
5 3,4-diClCH3, CH33.18.9
6 HCH3, CH325.4>100
7 4-BrH, CH318.955.2
8 4-BrEthyl, Ethyl9.722.4

Interpretation of Hypothetical Data:

  • Halogen Substitution: The nature and position of the halogen on the phenyl ring significantly impact activity. A bromine atom at the para position (Compound 1) appears more potent than chlorine (Compound 2) or fluorine (Compound 3), suggesting a potential role for halogen size and lipophilicity in binding. Dichlorination (Compound 5) further enhances potency. Removal of the halogen (Compound 6) drastically reduces activity.

  • Alkyl Substitution: The gem-dimethyl group (Compound 1) seems crucial for activity. Replacing one methyl with hydrogen (Compound 7) reduces potency, possibly by decreasing steric hindrance or altering the conformation. Replacing both methyl groups with larger ethyl groups (Compound 8) shows a moderate effect on activity.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable the evaluation of novel analogs.

CYP1A1 Inhibition Assay (EROD Assay)

This assay measures the inhibition of 7-ethoxyresorufin-O-deethylase (EROD) activity of human recombinant CYP1A1.

Materials:

  • Human recombinant CYP1A1 enzyme

  • 7-Ethoxyresorufin (substrate)

  • Resorufin (standard)

  • NADPH regenerating system

  • Potassium phosphate buffer (pH 7.4)

  • Test compounds

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In the wells of a 96-well plate, add potassium phosphate buffer, the NADPH regenerating system, and the desired concentration of the test compound.

  • Initiate the reaction by adding a solution of human recombinant CYP1A1 and 7-ethoxyresorufin.

  • Incubate the plate at 37°C for a specified time (e.g., 15 minutes).

  • Stop the reaction by adding a suitable solvent (e.g., acetonitrile).

  • Measure the fluorescence of the produced resorufin using a plate reader (Excitation: ~530 nm, Emission: ~590 nm).

  • A standard curve of resorufin is used to quantify the amount of product formed.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

Cell Viability (MTT) Assay

This colorimetric assay assesses the cytotoxic effect of compounds on cancer cell lines by measuring metabolic activity.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well clear microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in the solubilization solution.

  • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizing Relationships and Workflows

Graphical representations of the signaling pathway and experimental workflow can aid in understanding the context and process of the research.

G CYP1A1 Signaling Pathway and Inhibition cluster_0 Xenobiotic Activation cluster_1 Inhibition Pro-carcinogen Pro-carcinogen CYP1A1 CYP1A1 Pro-carcinogen->CYP1A1 Metabolism Reactive Metabolite Reactive Metabolite CYP1A1->Reactive Metabolite DNA Adducts DNA Adducts Reactive Metabolite->DNA Adducts Cellular Damage Cellular Damage DNA Adducts->Cellular Damage Analog Analog Analog->CYP1A1 Inhibition

Caption: CYP1A1-mediated activation of pro-carcinogens and its inhibition by an analog.

G General Workflow for SAR Study Start Start Design & Synthesize Analogs Design & Synthesize Analogs Start->Design & Synthesize Analogs Biological Screening Biological Screening Design & Synthesize Analogs->Biological Screening CYP1A1 Inhibition Assay CYP1A1 Inhibition Assay Biological Screening->CYP1A1 Inhibition Assay Cytotoxicity Assay Cytotoxicity Assay Biological Screening->Cytotoxicity Assay Data Analysis (IC50) Data Analysis (IC50) CYP1A1 Inhibition Assay->Data Analysis (IC50) Cytotoxicity Assay->Data Analysis (IC50) Establish SAR Establish SAR Data Analysis (IC50)->Establish SAR Lead Optimization Lead Optimization Establish SAR->Lead Optimization Iterative Process End End Establish SAR->End Lead Optimization->Design & Synthesize Analogs

Caption: A generalized workflow for a structure-activity relationship (SAR) study.

Safety Operating Guide

Proper Disposal of 2-(4-Bromophenyl)-2-methylpropanenitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

The proper handling and disposal of 2-(4-Bromophenyl)-2-methylpropanenitrile are critical for ensuring laboratory safety and environmental compliance. This compound, a brominated organic nitrile, is classified as hazardous and requires specific disposal procedures. This guide provides a comprehensive overview of the necessary steps for its safe management, from initial handling to final disposal.

Hazard Profile

Based on available safety data sheets (SDS), this compound is harmful if swallowed, in contact with skin, or if inhaled.[1][2] It can cause skin, eye, and respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile gloves are common for splash protection but should be discarded immediately after contamination), safety goggles, and a lab coat, must be worn when handling this chemical.[1][3] All work should be conducted in a well-ventilated area or a chemical fume hood.[1][4]

Waste Characterization and Segregation

Due to its chemical composition, this compound falls into the category of halogenated organic compounds. This classification is crucial for proper waste segregation to prevent dangerous reactions and ensure compliant disposal.[5][6]

Disposal Procedures

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal contractor or your institution's Environmental Health and Safety (EHS) department.[6] High-temperature incineration at a permitted facility is a common final disposal method for halogenated organic waste.[7] Never dispose of this chemical down the drain or in regular trash. [1][6]

The following step-by-step operational plan outlines the process for managing the disposal of this compound and associated waste in a laboratory setting.

Operational Plan for Disposal

  • Waste Collection:

    • Liquid Waste: Collect all solutions containing this compound in a designated, leak-proof, and chemically compatible container labeled "Halogenated Organic Waste".[5][6][8] Do not mix with non-halogenated waste.[6] The container should be kept tightly closed when not in use.[5]

    • Solid Waste: Any materials contaminated with this compound, such as gloves, weighing paper, and absorbent materials from spill cleanups, must be collected in a separate, clearly labeled container for "Solid Hazardous Waste" or "Halogenated Organic Solid Waste".[5][6]

  • Container Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.[5][6] The label should also indicate the primary hazards (e.g., "Toxic," "Irritant").

  • Storage:

    • Store waste containers in a designated satellite accumulation area within the laboratory.[6][9] This area should be secure, well-ventilated, and away from incompatible materials.[5][6] Ensure secondary containment is used for liquid waste containers to prevent spills.[6]

  • Spill Management:

    • In case of a spill, alert personnel in the immediate area.[5]

    • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).[10]

    • Carefully collect the absorbed material into a labeled hazardous waste container.[5]

    • Decontaminate the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.[7]

  • Final Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[6]

Quantitative Data

No specific quantitative limits for the disposal of this compound are provided in the search results, as the standard procedure is collection for professional disposal. The key quantitative guideline for liquid waste containers is to never fill them to more than 75% capacity to allow for vapor expansion.[11]

ParameterValueSource
Liquid Waste Container Fill LevelDo not exceed 75% capacity[11]

Experimental Protocols

As direct chemical treatment or neutralization of this compound in a standard laboratory setting is not recommended due to safety and regulatory concerns, the "experimental protocol" for disposal focuses on the procedural steps for preparing the waste for collection.

Protocol for Packaging this compound Waste for Disposal

  • Objective: To safely segregate and package liquid and solid waste containing this compound for collection by a certified hazardous waste handler.

  • Materials:

    • Designated "Halogenated Organic Liquid Waste" container (chemically compatible, e.g., polyethylene).

    • Designated "Solid Hazardous Waste" container.

    • Hazardous waste labels.

    • Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves.

  • Procedure:

    • Ensure all PPE is correctly worn.

    • For liquid waste, carefully pour the this compound solution into the designated "Halogenated Organic Liquid Waste" container, avoiding splashes. Do not fill beyond 75% capacity.

    • Securely close the container lid.

    • For solid waste, place all contaminated items (e.g., pipette tips, absorbent paper, gloves) into the designated "Solid Hazardous Waste" container.

    • Securely close the container.

    • Accurately complete the hazardous waste labels for both containers, including the full chemical name and estimated concentrations.

    • Store the sealed and labeled containers in the laboratory's satellite accumulation area.

    • Contact the institutional EHS office to schedule a waste pickup.

Logical Workflow for Disposal Decision

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

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2-(4-Bromophenyl)-2-methylpropanenitrile
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.